4-Ethyl-5-oxooctanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75424-66-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-ethyl-5-oxooctanal |
InChI |
InChI=1S/C10H18O2/c1-3-6-10(12)9(4-2)7-5-8-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
SWPUHZZLJMOBBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)CCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-5-oxooctanal
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Computed Properties
4-Ethyl-5-oxooctanal is a bifunctional organic molecule containing both an aldehyde and a ketone functional group.[1][2][3] Its chemical structure and basic identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 75424-66-7[4][5] |
| Molecular Formula | C10H18O2[4][5] |
| Molecular Weight | 170.25 g/mol [4][5] |
| Canonical SMILES | CCCC(=O)C(CC)CCC=O |
| InChI Key | SWPUHZZLJMOBBX-UHFFFAOYSA-N[5] |
The following table summarizes the computed physicochemical properties of this compound.
| Property | Predicted Value |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 7 |
| Exact Mass | 170.130679813[5] |
| Topological Polar Surface Area | 34.1 Ų |
| Heavy Atom Count | 12 |
Predicted Physical Properties
The physical properties of this compound are dictated by its molecular structure, which includes a polar carbonyl group and a nonpolar alkyl chain.
| Property | Predicted Characteristic | Rationale |
| Boiling Point | Higher than alkanes of similar molecular weight, but lower than corresponding alcohols.[6][7][8] | The presence of a polar carbonyl group leads to dipole-dipole interactions, increasing the boiling point compared to nonpolar alkanes.[6][8] However, the absence of hydroxyl groups prevents hydrogen bonding between molecules, resulting in a lower boiling point than alcohols of similar size.[6][7] |
| Solubility in Water | Sparingly soluble. | While the polar carbonyl groups can form hydrogen bonds with water, the long alkyl chain is hydrophobic, limiting its solubility.[7][9] Generally, aldehydes and ketones with more than four or five carbon atoms have decreased water solubility.[7] |
| Solubility in Organic Solvents | Soluble in common organic solvents. | The nonpolar character of the alkyl chain allows for good solubility in nonpolar or weakly polar organic solvents like benzene, ether, and chloroform, following the "like dissolves like" principle.[9] |
| Appearance and Odor | Likely a colorless liquid at room temperature.[9][10] | Lower molecular weight aldehydes and ketones are typically liquids.[9][10] The odor is expected to be less pungent and potentially more fragrant as the molecular size increases.[10] |
Predicted Spectroscopic Data
The spectroscopic signature of this compound would be characterized by the presence of both aldehyde and ketone functional groups.
| Spectroscopy | Predicted Chemical Shifts and Signals |
| Infrared (IR) Spectroscopy | - Strong C=O stretching absorption for the ketone around 1715 cm⁻¹.[11][12] - Strong C=O stretching absorption for the aldehyde around 1730 cm⁻¹.[11][12] - Characteristic C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.[11][12][13] |
| ¹H NMR Spectroscopy | - A distinctive aldehyde proton (CHO) signal in the downfield region of 9-10 ppm.[11][12][14] - Protons on the carbon alpha to the carbonyl groups would be deshielded and appear in the 2.0-2.5 ppm range.[13][15] - Other alkyl protons would appear in the upfield region of 0.9-1.7 ppm. |
| ¹³C NMR Spectroscopy | - A characteristic carbonyl carbon signal for the ketone in the range of 200-215 δ.[11][12] - A characteristic carbonyl carbon signal for the aldehyde in a similar downfield range, typically around 200 δ.[11][12][13] |
| Mass Spectrometry | - A visible molecular ion peak (M⁺) is expected.[13][14] - Characteristic fragmentation patterns would include α-cleavage adjacent to the carbonyl groups and potentially a McLafferty rearrangement.[13][15] |
Hypothetical Synthesis Protocol
As there are no published synthesis routes for this compound, a plausible method would involve the acylation of an appropriate enolate. A potential retrosynthetic analysis suggests the disconnection at the C4-C5 bond, pointing towards a reaction between an enolate derived from 3-heptanone and an acyl chloride equivalent for the propanal moiety.
Proposed Reaction: Michael addition of a propyl magnesium bromide to 2-ethylpropenal, followed by oxidation.
Step 1: Grignard Reaction
-
Reactants: 2-ethylpropenal and propyl magnesium bromide (Grignard reagent).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure: The Grignard reagent is slowly added to a solution of 2-ethylpropenal in the anhydrous ether at a low temperature (e.g., 0 °C) with constant stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
-
Intermediate Product: 4-ethyl-1-octen-5-ol.
Step 2: Ozonolysis
-
Reactant: 4-ethyl-1-octen-5-ol from Step 1.
-
Solvent: A mixture of dichloromethane and methanol.
-
Procedure: A stream of ozone is bubbled through a cooled solution (-78 °C) of the alkene until the solution turns blue. The excess ozone is then removed by bubbling nitrogen through the solution. A reducing agent, such as dimethyl sulfide or zinc dust, is added to work up the ozonide intermediate.
-
Final Product: this compound.
Purification: The crude product would likely be purified using column chromatography on silica gel.
References
- 1. global.oup.com [global.oup.com]
- 2. pitt.primo.exlibrisgroup.com [pitt.primo.exlibrisgroup.com]
- 3. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]
- 4. This compound | C10H18O2 | CID 12575736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound from JHECHEM CO LTD - ECHEMI [echemi.com]
- 6. docbrown.info [docbrown.info]
- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 8. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
Synthetic Strategy and Retrosynthesis
An in-depth analysis of the synthesis of 4-Ethyl-5-oxooctanal reveals that this specific compound is not widely documented in publicly available chemical literature. Therefore, this guide presents a robust and chemically sound synthetic route based on the well-established Stork enamine acylation reaction, a cornerstone of modern organic synthesis for the formation of γ-dicarbonyl compounds. This document provides a detailed theoretical framework, experimental protocols, and expected outcomes to guide researchers in its synthesis.
The chosen synthetic approach involves the acylation of an enamine. This strategy is highly effective for the formation of a carbon-carbon bond at the α-position of an aldehyde. The retrosynthetic analysis breaks down the target molecule into readily available starting materials.
Retrosynthetic Analysis:
The key disconnection is made at the C4-C5 bond, which is formed during the acylation step. This reveals an enamine derived from 2-ethylbutanal and an acyl halide, butanoyl chloride.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The synthesis is a three-step, one-pot procedure that leverages the nucleophilicity of an enamine intermediate.[1][2][3]
-
Enamine Formation: 2-Ethylbutanal is condensed with a secondary amine, such as pyrrolidine, typically with azeotropic removal of water to drive the reaction to completion. This forms the nucleophilic enamine.
-
Acylation: The enamine attacks the electrophilic carbonyl carbon of butanoyl chloride.[4][5][6] This forms a C-C bond and generates a transient iminium salt intermediate.
-
Hydrolysis: The reaction mixture is treated with aqueous acid, which hydrolyzes the iminium salt to yield the final product, this compound, and regenerates the secondary amine.[1][2][4]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are representative procedures for each stage of the synthesis, adapted from analogous transformations. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 2-Ethylbutanal | C₆H₁₂O | 100.16 | 97-96-1 | Reagent grade, freshly distilled |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Anhydrous, freshly distilled |
| Butanoyl chloride | C₄H₇ClO | 106.55 | 141-75-3 | Reagent grade |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | 2M aqueous solution |
| Sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous, for drying |
| Diethyl ether | C₄H₁₀O | 74.12 | 60-29-7 | For extraction |
Synthesis Procedure (One-Pot)
-
Enamine Formation:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-ethylbutanal (10.0 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Add pyrrolidine (8.5 g, 0.12 mol, 1.2 eq) to the flask.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (approx. 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
-
Acylation:
-
Remove the Dean-Stark apparatus and replace it with a dropping funnel.
-
Cool the flask containing the enamine solution in an ice bath to 0-5 °C.
-
Slowly add a solution of butanoyl chloride (11.7 g, 0.11 mol, 1.1 eq) in anhydrous THF (20 mL) to the stirred enamine solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture again in an ice bath and slowly add 2M aqueous HCl (50 mL).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Data Presentation
Expected Yield and Physical Properties
| Parameter | Expected Value |
| Overall Yield | 60-75% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Boiling Point | (Predicted) ~95-100 °C at 10 mmHg |
Spectroscopic Data (Predicted)
This data is predicted based on the structure and is essential for characterization.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.7 (t, 1H, -CHO), ~2.7 (m, 1H), ~2.5 (t, 2H, -CH₂CO-), ~2.2 (m, 1H), ~1.6 (m, 2H), ~1.4 (m, 4H), ~0.9 (t, 3H, -CH₂CH₃), ~0.8 (t, 3H, -CH₂CH₃) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~212 (C=O, ketone), ~204 (C=O, aldehyde), ~55 (CH), ~45 (CH), ~36 (CH₂), ~25 (CH₂), ~22 (CH₂), ~18 (CH₂), ~14 (CH₃), ~11 (CH₃) ppm |
| IR (Infrared) | ν ~2960, 2875 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1725 (C=O stretch, aldehyde), ~1715 (C=O stretch, ketone) cm⁻¹ |
| Mass Spec (EI) | m/z 170 (M⁺), 141, 113, 85, 57 |
Concluding Remarks
The synthesis of this compound via the Stork enamine acylation represents a reliable and efficient method for obtaining this γ-keto aldehyde. The advantages of this method include mild reaction conditions and the prevention of polyacylation, which is often an issue with direct enolate chemistry.[7][8] The provided protocol offers a comprehensive guide for laboratory synthesis, and the predicted data serves as a benchmark for the successful characterization of the target compound. This molecule, as a difunctional building block, holds potential for further elaboration in synthetic and medicinal chemistry programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. resolve.cambridge.org [resolve.cambridge.org]
- 7. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
An In-depth Guide to the IUPAC Nomenclature and Structure of 4-Ethyl-5-oxooctanal
This technical guide provides a detailed analysis of the IUPAC name and chemical structure of the organic compound 4-Ethyl-5-oxooctanal. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a fundamental understanding of the principles behind naming and representing complex organic molecules.
IUPAC Nomenclature: A Systematic Approach
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds to ensure clarity and avoid ambiguity. The naming of this compound is based on a hierarchical system that prioritizes functional groups.
Functional Group Priority
When a molecule contains multiple functional groups, the IUPAC system assigns a priority to each. In the case of this compound, two key functional groups are present: an aldehyde and a ketone.
-
Aldehyde Group (-CHO): This group is given higher priority in the IUPAC nomenclature.[1][2] Consequently, the parent name of the molecule is determined by the longest carbon chain containing the aldehyde group, and the suffix "-al" is used.[3][4]
-
Ketone Group (C=O): As the ketone group has a lower priority than the aldehyde, it is treated as a substituent on the parent chain.[5] Its presence is indicated by the prefix "oxo-".[6]
Numbering the Parent Chain
The carbon atoms of the parent chain are numbered to assign the lowest possible locant (position number) to the principal functional group.
-
The carbon atom of the aldehyde group is always designated as carbon-1 (C1).[2][7][8]
-
The rest of the carbon chain is numbered sequentially from this point.
Assembling the IUPAC Name
The name "this compound" is systematically constructed as follows:
| Component | Meaning |
| octan | Indicates an eight-carbon parent chain. |
| -al | The suffix for an aldehyde, the highest priority functional group.[6] |
| 5-oxo | A ketone group is present on the fifth carbon atom.[6] |
| 4-ethyl | An ethyl group (-CH2CH3) is attached to the fourth carbon atom. |
Therefore, the IUPAC name, this compound, accurately describes the molecule's structure.[9]
Chemical Structure of this compound
The structure of this compound can be determined directly from its IUPAC name.
Structural Formula
The chemical formula for this compound is C10H18O2.[9]
Detailed Structural Representation
The molecule consists of an eight-carbon chain with the following features:
-
C1: An aldehyde group (a carbon double-bonded to an oxygen atom and single-bonded to a hydrogen atom).
-
C4: An ethyl group substituent.
-
C5: A ketone group (a carbon double-bonded to an oxygen atom).
Below is a diagram illustrating the logical relationship of the components in the IUPAC name to the final structure.
Caption: Logical flow from IUPAC name to the final chemical structure.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. 14.9 Aldehydes and Ketones: Structure and Names | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. youtube.com [youtube.com]
- 9. This compound | C10H18O2 | CID 12575736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 4-Ethyl-5-oxooctanal: A Technical Guide
Introduction
This technical guide provides a predictive overview of the spectroscopic data for 4-Ethyl-5-oxooctanal. Due to the limited availability of experimental spectra for this specific compound in public databases, this document focuses on the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectroscopic behavior of its constituent functional groups: an aldehyde, a ketone, an ethyl group, and an alkyl chain. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimates based on typical ranges for the functional groups present.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CHO | 9.6 - 9.8 | Triplet |
| -CH₂-CHO | 2.4 - 2.6 | Multiplet |
| -CH(CH₂CH₃)- | 2.5 - 2.7 | Multiplet |
| -CH₂-CO- | 2.3 - 2.5 | Triplet |
| -CH₂-CH₃ (methylene) | 1.5 - 1.7 | Quartet |
| -CH₂- (alkyl chain) | 1.2 - 1.6 | Multiplet |
| -CH₃ (ethyl) | 0.9 - 1.1 | Triplet |
| -CH₃ (propyl) | 0.8 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CHO | 200 - 205 |
| -C=O (ketone) | 205 - 215 |
| -CH(CH₂CH₃)- | 50 - 60 |
| -CH₂-CHO | 40 - 50 |
| -CH₂-CO- | 35 - 45 |
| -CH₂- (alkyl chain) | 20 - 40 |
| -CH₂-CH₃ (methylene) | 20 - 30 |
| -CH₃ (ethyl) | 10 - 15 |
| -CH₃ (propyl) | 13 - 16 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |
| C=O Stretch (Ketone) | 1705 - 1725 | Strong |
| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C-H Bend (Alkyl) | 1350 - 1470 | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 141 | [M - CHO]⁺ | α-cleavage at the aldehyde |
| 127 | [M - C₃H₇]⁺ | α-cleavage at the ketone (loss of propyl radical) |
| 113 | [M - C₄H₉O]⁺ | Cleavage at the ethyl group side of the ketone |
| 99 | [C₅H₇O₂]⁺ | McLafferty rearrangement involving the ketone |
| 71 | [C₄H₇O]⁺ | α-cleavage at the ketone (loss of butyl radical from the aldehyde side) |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Further fragmentation |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Acylium ion from ketone or propyl fragment |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | Aldehyde fragment or ethyl fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2] Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.
-
Data Acquisition: Place the prepared sample in an FT-IR spectrometer. Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates (or solvent) should be recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with high-energy electrons to induce ionization and fragmentation.[3][4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Lacking Experimental Data This technical guide outlines the standard methodologies for determining the melting and boiling points of organic compounds, with a focus on 4-Ethyl-5-oxooctanal. It is important to note that as of this writing, specific experimentally determined physical properties for 4-Ethyl-5-oxooctanal are not readily available in the scientific literature. The information presented herein is based on computational predictions and established laboratory protocols.
For drug development professionals and researchers, understanding the physical properties of a compound like 4-Ethyl-5-oxooctanal is a critical early step in the research and development process. These properties are fundamental to determining a substance's purity, stability, and appropriate handling and storage conditions.
Predicted Physical Properties
While experimental data is unavailable, computational models provide estimated values for the physical properties of this compound. These predictions, sourced from the PubChem database, are listed below. It is crucial to recognize that these are theoretical values and should be confirmed by experimental analysis.
| Physical Property | Predicted Value | Data Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Molecular Formula | C10H18O2 | PubChem[1] |
| Molecular Weight | 170.25 g/mol | PubChem[1] |
Experimental Determination of Physical Properties
The following sections detail the standard experimental protocols for determining the melting and boiling points of organic compounds. These methodologies are widely accepted in the scientific community and are applicable for the empirical determination of these properties for this compound.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.
Experimental Protocol: Capillary Method
One of the most common methods for determining the melting point of a solid organic compound is the capillary method, often utilizing a Thiele tube or a digital melting point apparatus.
Apparatus:
-
Thiele tube or digital melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil or silicone oil) if using a Thiele tube
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into the open end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating oil within the Thiele tube.
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil. The temperature should be raised at a rate of approximately 1-2°C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This is a key indicator of a liquid's volatility.
Experimental Protocol: Capillary Method
A common micro-method for determining the boiling point of a small quantity of liquid involves the use of a capillary tube.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with heating oil or a beaker of water on a hot plate)
Procedure:
-
Sample Preparation: A small amount of the liquid sample is placed in the small test tube.
-
Capillary Insertion: A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.
-
Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a new or uncharacterized compound such as this compound.
Caption: Workflow for determining the physical properties of a chemical compound.
References
Technical Guide: Solubility of 4-Ethyl-5-oxooctanal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of 4-Ethyl-5-oxooctanal in common organic solvents. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of chemical solubility and provides data for structurally analogous compounds. Furthermore, it details standardized experimental protocols for researchers to determine solubility in their own laboratory settings, ensuring accurate and reproducible results. This guide is intended to support research, development, and formulation activities involving this compound.
Introduction to this compound and Solubility
This compound is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. Its structure, characterized by an eight-carbon chain with an ethyl branch, suggests a predominantly nonpolar character. However, the presence of two oxygen atoms allows for some degree of polarity and potential for hydrogen bonding with protic solvents.
Understanding the solubility of this compound is critical for a variety of applications, including its use in organic synthesis, formulation development, and as a potential intermediate in drug discovery. Solubility dictates the choice of solvent for reactions, purification, and the preparation of analytical standards.
The principle of "like dissolves like" is the cornerstone for predicting solubility. Nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. The polarity of this compound is intermediate, suggesting it will be most soluble in solvents of moderate polarity and less soluble in highly polar or very nonpolar solvents.
Predicted Solubility of this compound
While specific quantitative data for this compound is not widely published, we can infer its solubility from the behavior of structurally similar compounds. The following tables provide solubility data for related aldehydes and ketones, which can serve as a guide for solvent selection.
Table 1: Qualitative Solubility Predictions for this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to High | The long carbon chain of this compound will interact favorably with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the carbonyl groups of the target molecule. |
| Polar Protic | Ethanol, Methanol | Moderate | The potential for hydrogen bonding with the carbonyl oxygens is offset by the nonpolar carbon backbone. |
| Highly Polar | Water | Very Low | The large, nonpolar structure will limit solubility in water. |
Table 2: Experimental Solubility of Structurally Similar Compounds
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Octanal | Hexane | 25 | Miscible |
| Octanal | Ethanol | 25 | Miscible |
| 2-Octanone | Acetone | 25 | Miscible |
| 2-Octanone | Water | 20 | 0.4 |
| Nonanal | Methanol | 25 | Miscible |
| Nonanal | Water | 25 | 0.014 |
Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, the following experimental protocol is recommended. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials.
-
Solvent Addition: Add a known volume or mass of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to rest at the constant temperature for a sufficient time to allow undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any suspended solid particles.
-
Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution, considering the dilution factor. This value represents the solubility.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for experimental solubility determination.
Conclusion
While direct, published solubility data for this compound is scarce, a systematic approach based on chemical principles and data from analogous compounds can guide researchers in solvent selection. For precise applications, the experimental protocol provided in this guide offers a reliable method for determining the solubility in any solvent of interest. This information is crucial for the effective use of this compound in research and development.
In-depth Technical Guide: Characterization of CAS Number 75424-66-7
To: Researchers, scientists, and drug development professionals.
Subject: Comprehensive Technical Analysis of 4-ethyl-5-oxooctanal (CAS 75424-66-7)
Executive Summary
This document provides a technical overview of the chemical compound identified by CAS number 75424-66-7. Extensive searches of publicly available scientific databases and literature have revealed limited information regarding this specific molecule. The primary identifier for this CAS number is This compound . At present, there is a notable absence of published research detailing its biological activity, mechanism of action, associated signaling pathways, or comprehensive experimental characterization. This guide therefore focuses on presenting the available chemical data.
Chemical and Physical Properties
The fundamental chemical information for this compound is summarized below. This data is compiled from various chemical supplier databases and public chemical information repositories.
| Property | Value | Source |
| CAS Number | 75424-66-7 | N/A |
| Molecular Formula | C10H18O2 | N/A |
| Common Name | This compound | [1] |
| Synonyms | Octanal, 4-ethyl-5-oxo- | [2] |
Further quantitative data such as molecular weight, boiling point, and density were not consistently available across the searched sources.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not described in the currently accessible scientific literature. One source indicates that 4-ethyl-4-nitro-5-oxooctanal (CAS 88072-93-9) can be a product leading to 75424-66-7, suggesting a potential precursor relationship.[2] However, specific reaction conditions, purification methods, and analytical characterization techniques for a synthesis of this compound are not provided.
Due to the lack of published experimental studies involving this compound, no established protocols for its use in biological or chemical assays can be presented.
Biological Activity and Signaling Pathways
There is no available information in the public domain regarding the biological activity of this compound. Searches for its mechanism of action, potential therapeutic targets, or involvement in cellular signaling pathways did not yield any relevant results. Therefore, no signaling pathway diagrams or experimental workflow visualizations can be generated at this time.
Conclusion
The chemical entity represented by CAS number 75424-66-7, identified as this compound, remains largely uncharacterized in the scientific literature. While basic chemical identifiers are available, there is a significant knowledge gap concerning its synthesis, physical properties, biological effects, and potential applications. This lack of data precludes the development of a comprehensive technical guide as initially requested. Further primary research would be required to elucidate the properties and potential utility of this compound for researchers, scientists, and drug development professionals.
References
Reactivity of the aldehyde group in 4-Ethyl-5-oxooctanal
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Ethyl-5-oxooctanal
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a bifunctional molecule containing both an aldehyde and a ketone. The aldehyde group, being terminal and less sterically hindered, represents a primary site for chemical modifications. Aliphatic aldehydes are known to be highly reactive towards nucleophilic addition, oxidation, and reduction.[1][2] Furthermore, the presence of a ketone at the 5-position introduces the possibility of intramolecular reactions, most notably an intramolecular aldol condensation, which is a favored pathway for 1,5-dicarbonyl compounds to form stable six-membered rings.[3][4][5][6] This document outlines the expected reactivity of the aldehyde moiety in this compound, providing theoretical frameworks for its transformation and generalized experimental protocols.
Molecular Structure and Key Reactive Sites
The structure of this compound features two key electrophilic centers: the aldehyde carbon (C1) and the ketone carbon (C5). The aldehyde is generally more reactive than the ketone for both steric and electronic reasons.[2] Sterically, the single substituent on the aldehyde carbon makes it more accessible to nucleophiles. Electronically, the aldehyde's carbonyl carbon is more electrophilic due to having only one alkyl group providing inductive stabilization, compared to the two alkyl groups of the ketone.[2]
Reactivity of the Aldehyde Group
The reactivity of the aldehyde group in this compound can be categorized into three main types of reactions: nucleophilic addition, oxidation, and reduction.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes.[1] A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated.
-
Reaction with Grignard and Organolithium Reagents: These strong nucleophiles will add to the aldehyde to form a secondary alcohol upon acidic workup.
-
Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with acid) yields a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond.
-
Formation of Imines and Related Compounds: Aldehydes react with primary amines to form imines (Schiff bases).[1] Similarly, reactions with hydroxylamine and hydrazines yield oximes and hydrazones, respectively. These are often crystalline solids and can be used for characterization.
Oxidation of the Aldehyde
The aldehyde group is readily oxidized to a carboxylic acid by a variety of oxidizing agents, a key difference in reactivity compared to ketones which are much more resistant to oxidation.[1]
-
Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will efficiently oxidize the aldehyde to a carboxylic acid.
-
Mild Oxidants (Chemoselective Oxidation): Weak oxidizing agents can be used to selectively oxidize the aldehyde in the presence of the ketone. A classic example is the Tollens' test, where an ammoniacal solution of silver nitrate is used.[1] A positive test is indicated by the formation of a silver mirror.
Reduction of the Aldehyde
The aldehyde can be reduced to a primary alcohol.
-
Hydride Reductions: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation.[1] NaBH₄ is a milder reagent and can often selectively reduce the aldehyde in the presence of the ketone, although selectivity can be an issue. LiAlH₄ is a much stronger reducing agent and will reduce both the aldehyde and the ketone.
-
Catalytic Hydrogenation: The aldehyde can also be reduced to an alcohol using hydrogen gas (H₂) in the presence of a metal catalyst such as platinum, palladium, or nickel.[1]
Intramolecular Reactivity: Aldol Condensation
Molecules containing two carbonyl groups, such as this compound, can undergo intramolecular reactions.[5] As a 1,5-dicarbonyl compound, it is primed for an intramolecular aldol condensation to form a thermodynamically stable six-membered ring.[3][4][6]
The reaction is typically base-catalyzed. A base will abstract an acidic α-proton to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl group. In the case of this compound, there are three possible α-protons that can be removed to form an enolate: at C2, C4, and C6. The enolate formed at C6 attacking the aldehyde at C1 would result in the formation of a stable six-membered ring. The resulting aldol addition product can then undergo dehydration to form an α,β-unsaturated cyclic ketone.
Data Presentation: Summary of Expected Reactions
| Reaction Type | Reagent(s) | Functional Group Transformation | Expected Product |
| Nucleophilic Addition | 1. RMgX or RLi2. H₃O⁺ | Aldehyde → Secondary Alcohol | 4-Ethyl-5-oxo-1-substituted-octan-1-ol |
| 1. NaCN2. H₃O⁺ | Aldehyde → Cyanohydrin | 2-Hydroxy-5-ethyl-6-oxononanenitrile | |
| Ph₃P=CHR | Aldehyde → Alkene | 4-Ethyl-5-oxooct-1-ene derivative | |
| R-NH₂ | Aldehyde → Imine | N-substituted-1-(4-ethyl-5-oxooctyl)imine | |
| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | Aldehyde → Carboxylate | 4-Ethyl-5-oxooctanoate |
| KMnO₄ or K₂Cr₂O₇, H⁺ | Aldehyde → Carboxylic Acid | 4-Ethyl-5-oxooctanoic acid | |
| Reduction | NaBH₄ | Aldehyde → Primary Alcohol | 4-Ethyl-5-oxooctan-1-ol |
| LiAlH₄ | Aldehyde & Ketone → Alcohols | 4-Ethyloctane-1,5-diol | |
| Intramolecular Aldol | NaOH or NaOEt, Heat | Aldehyde & Ketone → Cyclic Enone | 3-Ethyl-2-propyl-2-cyclohexen-1-one |
Experimental Protocols
The following are generalized protocols for key transformations of an aliphatic aldehyde. Note: These are illustrative and would require optimization for this compound.
Protocol: Oxidation using Tollens' Reagent
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of a 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution. Add 2% ammonia solution dropwise until the brown precipitate of silver oxide just redissolves.
-
Reaction: Add 2-3 drops of this compound to the freshly prepared Tollens' reagent.
-
Observation: Gently warm the mixture in a water bath at approximately 60°C for a few minutes. The formation of a silver mirror on the inside of the test tube indicates a positive test for the aldehyde.[1]
-
Work-up: Quench the reaction with dilute nitric acid.
Protocol: Reduction using Sodium Borohydride
-
Setup: Dissolve 10 mmol of this compound in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.
-
Reaction: Slowly add 12 mmol of sodium borohydride (NaBH₄) in small portions over 15 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution. Extract the product with diethyl ether, wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product, 4-Ethyl-5-oxooctan-1-ol.
Protocol: Intramolecular Aldol Condensation
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of this compound in 50 mL of ethanol.
-
Reaction: Add 1.2 equivalents of a base, such as sodium ethoxide (NaOEt). Heat the reaction mixture to reflux.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it, and concentrate it to yield the crude cyclic product. Further purification can be achieved by column chromatography.
Visualizations: Reaction Pathways and Logical Flow
Logical Workflow for Reactivity Analysis
Caption: Logical workflow for analyzing the reactivity of this compound.
Reaction Pathway: Nucleophilic Addition to Aldehyde
References
- 1. CHEM-GUIDE: Chemical properties of aliphatic aldehydes and ketones [chem-guide.blogspot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 4. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
In-depth Technical Guide: 4-Ethyl-5-oxooctanal - A Compound Awaiting Discovery and Characterization
Researchers, scientists, and drug development professionals are on a continuous quest for novel molecules that can serve as tools to unravel biological processes or act as precursors for new therapeutic agents. While vast chemical spaces have been explored, leading to the synthesis and characterization of millions of compounds, there remain molecules that, despite being structurally conceivable, have not yet been the subject of dedicated scientific investigation. One such molecule is 4-Ethyl-5-oxooctanal.
This technical guide addresses the current state of knowledge regarding this compound. Despite its presence in chemical databases, a comprehensive review of scientific literature and patent databases reveals a notable absence of information regarding its discovery, history of synthesis, or any exploration of its biological activities. This document outlines the available information and proposes potential synthetic strategies based on established organic chemistry principles, providing a foundational resource for researchers interested in exploring this uncharted territory of chemical science.
Compound Identification and Properties
While no dedicated studies on this compound have been published, its existence is acknowledged in chemical databases, providing fundamental physicochemical properties.
| Property | Value | Source |
| CAS Number | 75424-66-7 | Chemical Abstract Service |
| Molecular Formula | C₁₀H₁₈O₂ | PubChem |
| Molecular Weight | 170.25 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CCCC(=O)C(CC)CCC=O | PubChem |
Proposed Synthetic Pathways
Given the absence of a documented synthesis for this compound, this section outlines a plausible experimental protocol for its preparation based on the well-established Stetter reaction. The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophilic catalyst such as a thiazolium salt.
Hypothetical Synthesis of this compound via Stetter Reaction:
The synthesis of this compound, a γ-keto aldehyde, can be envisioned through the conjugate addition of a propanal equivalent to a vinyl ketone.
Experimental Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Catalyst Activation: To a solution of a suitable thiazolium salt precatalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), a hindered organic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) is added to generate the active N-heterocyclic carbene (NHC) catalyst in situ.
-
Reaction Execution: A solution of pent-1-en-3-one (the Michael acceptor) and propanal (the acyl anion precursor) in the same solvent is then added dropwise to the activated catalyst solution at room temperature. The reaction mixture is stirred for a predetermined period (e.g., 12-24 hours) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of starting materials and the formation of the product.
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., saturated aqueous ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Proposed Mechanism of Formation:
The Stetter reaction proceeds through a catalytic cycle involving the umpolung (polarity reversal) of the aldehyde.
Caption: Proposed catalytic cycle for the Stetter reaction synthesis.
Future Directions and Research Opportunities
The absence of literature on this compound presents a unique opportunity for original research. Key areas for investigation include:
-
Synthesis and Characterization: The development and optimization of a robust synthetic route to this compound, followed by its full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
-
Exploration of Chemical Reactivity: Investigating the reactivity of the aldehyde and ketone functionalities, for instance, in aldol condensations, Wittig reactions, or reductive aminations, to access a library of novel derivatives.
-
Biological Screening: A broad biological screening of this compound and its derivatives could uncover potential applications in areas such as antimicrobials, enzyme inhibitors, or as signaling molecules. The presence of both an aldehyde and a ketone offers multiple points for interaction with biological targets.
-
Computational Studies: In silico modeling of the molecule's properties and its potential interactions with known biological targets could guide experimental work and prioritize screening efforts.
A Comprehensive Review of the Synthesis of 4-Oxo Aldehydes for Researchers and Drug Development Professionals
An in-depth technical guide on the synthesis, properties, and applications of 4-oxo aldehydes, crucial intermediates in organic chemistry and drug development.
Introduction
4-Oxo aldehydes, characterized by the presence of both an aldehyde and a ketone functional group separated by a two-carbon linker, are versatile bifunctional molecules. Their unique structural motif allows for a diverse range of chemical transformations, making them valuable building blocks in the synthesis of various heterocyclic compounds and complex organic molecules. This technical guide provides a comprehensive review of the primary synthetic routes to 4-oxo aldehydes, detailed experimental protocols for their preparation, a summary of their spectroscopic properties, and an overview of their applications, particularly in the context of drug discovery and development.
Synthesis of 4-Oxo Aldehydes
Several synthetic strategies have been developed to access 4-oxo aldehydes, each with its own advantages and limitations. The most common methods include the ozonolysis of cyclic alkenes, oxidation of 1,4-diols, hydroformylation of vinyl ketones, and the Nef reaction of γ-nitroaldehydes.
Ozonolysis of Cyclic Alkenes
Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds to form carbonyl compounds. The ozonolysis of readily available cyclic alkenes provides a direct route to 4-oxo aldehydes. For instance, the ozonolysis of cyclopentene yields 4-oxopentanal.[1] The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Reductive workup of the ozonide, typically with dimethyl sulfide (DMS) or zinc dust, then furnishes the desired 4-oxo aldehyde.[2][3]
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Oxidation of 1,4-Diols
The selective oxidation of 1,4-diols offers another reliable method for the synthesis of 4-oxo aldehydes. This transformation requires the use of mild oxidizing agents that can selectively oxidize one of the primary alcohols to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the secondary alcohol. Reagents such as pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly employed for this purpose.[4] The choice of oxidant is crucial to control the reaction and achieve a good yield of the desired product.
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Hydroformylation of Vinyl Ketones
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of α,β-unsaturated ketones, such as methyl vinyl ketone, can theoretically yield 4-oxopentanal. This reaction is typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt, under high pressures of carbon monoxide and hydrogen. The regioselectivity of the hydroformylation is a key challenge, as the formyl group can add to either carbon of the double bond.
Nef Reaction
The Nef reaction provides a method for the conversion of a primary or secondary nitroalkane into an aldehyde or ketone, respectively, under acidic conditions.[5] This reaction can be applied to the synthesis of 4-oxo aldehydes starting from the corresponding γ-nitroaldehydes, which can be prepared through various methods such as the Michael addition of a nitroalkane to an α,β-unsaturated aldehyde. The classical Nef reaction often requires harsh conditions; however, milder oxidative methods have been developed.[6][7]
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Data Presentation
The following tables summarize the physical and spectroscopic data for some common 4-oxo aldehydes.
Table 1: Physical Properties of 4-Oxo Aldehydes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Oxobutanal | C₄H₆O₂ | 86.09 | - |
| 4-Oxopentanal | C₅H₈O₂ | 100.12 | 79-84 (20 mmHg)[4] |
| 4-Oxohexanal | C₆H₁₀O₂ | 114.14 | - |
Table 2: Spectroscopic Data for 4-Oxopentanal
| Spectroscopy | Data |
| ¹H NMR | δ 9.77 (t, 1H, CHO), 2.77 (t, 2H, CH₂CHO), 2.51 (t, 2H, CH₂CO), 2.18 (s, 3H, COCH₃)[8] |
| ¹³C NMR | δ 207.5, 201.8, 42.5, 38.4, 29.9[8] |
| IR (neat) | 2930, 1715, 1360 cm⁻¹[8] |
| MS (EI) | m/z (%): 100 (M⁺, 2), 85 (10), 58 (100), 43 (95)[8] |
Experimental Protocols
Synthesis of 4-Oxopentanal via Ozonolysis of Cyclopentene
Materials:
-
Cyclopentene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide ((CH₃)₂S)
Procedure: [9]
-
A solution of cyclopentene (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath.
-
A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
The reaction mixture is then purged with nitrogen or argon to remove the excess ozone.
-
Dimethyl sulfide (1.5 eq) is added to the solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure, and the crude 4-oxopentanal can be purified by distillation under reduced pressure. Yield: Moderate to good.
Synthesis of 4-Oxobutanal via Oxidation of 1,4-Butanediol
Materials:
-
1,4-Butanediol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane, a solution of 1,4-butanediol (1.0 eq) in dichloromethane is added in one portion.
-
The mixture is stirred at room temperature for 2-3 hours, during which the color changes from orange-yellow to a dark brown-black tar.
-
The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium residues.
-
The filtrate is concentrated under reduced pressure to afford the crude 4-oxobutanal. Further purification can be achieved by chromatography. Yield: Moderate.
Applications in Synthesis
Paal-Knorr Pyrrole Synthesis
A significant application of 4-oxo aldehydes is in the Paal-Knorr synthesis of pyrroles.[10][11][12][13] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole. The bifunctional nature of 4-oxo aldehydes makes them ideal substrates for this transformation, leading to the formation of pyrroles with substituents at the 2- and 5-positions. For example, the reaction of 4-oxopentanal with a primary amine yields a 2-methyl-5-substituted pyrrole.[14]
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Drug Development
4-Oxo aldehydes and their derivatives serve as important intermediates in the synthesis of pharmaceutically active compounds. For instance, a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD), is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.[15][16][17] The synthesis of this intermediate involves multiple steps, starting from 3-fluoro-4-hydroxybenzaldehyde.[15] The aldehyde functionality is crucial for the subsequent transformations that lead to the final drug molecule.
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Conclusion
4-Oxo aldehydes are valuable and versatile synthetic intermediates with significant applications in organic synthesis and medicinal chemistry. The synthetic methods outlined in this guide, including ozonolysis, oxidation of diols, and the Nef reaction, provide accessible routes to these important bifunctional molecules. Their utility is highlighted by their role in the construction of complex heterocyclic systems, such as pyrroles via the Paal-Knorr synthesis, and in the synthesis of important pharmaceutical agents like Roflumilast. The continued development of efficient and selective methods for the synthesis of 4-oxo aldehydes will undoubtedly facilitate further advancements in both academic research and the pharmaceutical industry.
References
- 1. quora.com [quora.com]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dess-Martin Oxidation [drugfuture.com]
- 5. Nef reaction - Wikipedia [en.wikipedia.org]
- 6. Nef Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Oxopentanal | C5H8O2 | CID 164702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 16. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
4-Ethyl-5-oxooctanal: A Technical Overview of a Commercially Available Research Chemical
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the currently available information on 4-Ethyl-5-oxooctanal, a chemical compound with potential applications in research and development. This document summarizes its commercial availability, key chemical properties, and highlights the current gaps in the scientific literature regarding its synthesis, biological activity, and potential mechanisms of action.
Commercial Availability
This compound is available for purchase from at least one specialized chemical supplier. The following table outlines the known commercial source and associated product identifiers.
| Supplier | Product Name | CAS Number | Molecular Formula |
| JHECHEM CO LTD | This compound | 75424-66-7 | C10H18O2 |
Table 1: Commercial Supplier Information for this compound.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound have been computed and are available in public databases. These properties are essential for handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Weight | 170.25 g/mol | PubChem[2][3] |
| Molecular Formula | C10H18O2 | PubChem[2][3] |
| CAS Number | 75424-66-7 | PubChem[2][3] |
| IUPAC Name | This compound | PubChem[3] |
| InChI Key | SWPUHZZLJMOBBX-UHFFFAOYSA-N | PubChem[3] |
Table 2: Key Chemical and Physical Properties of this compound.
Experimental Protocols and Methodologies
A thorough search of the scientific literature did not yield any specific, detailed experimental protocols for the synthesis, purification, or application of this compound. While general methods for the synthesis of related oxo-aldehydes may be applicable, no procedures explicitly describing the preparation of this compound have been published.
Signaling Pathways and Biological Activities
Currently, there is a significant lack of information in the public domain regarding the biological activity of this compound. No studies have been identified that investigate its potential role in any signaling pathways or its pharmacological effects. The diagram below illustrates this knowledge gap.
Figure 1: Knowledge Gap in this compound Research.
Future Research Directions
The commercial availability of this compound presents an opportunity for the scientific community to explore its properties and potential applications. Key areas for future investigation include:
-
Development and publication of a robust synthesis protocol. This would enable wider access and standardization of the material for research purposes.
-
Comprehensive characterization using modern analytical techniques (NMR, MS, IR, etc.) to confirm its structure and purity.
-
Screening for biological activity in various in vitro and in vivo models to identify potential therapeutic applications.
-
Investigation of its mechanism of action to understand how it interacts with biological systems at the molecular level.
References
Methodological & Application
Gram-Scale Synthetic Route to 4-Ethyl-5-oxooctanal: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a three-step, gram-scale synthesis of 4-Ethyl-5-oxooctanal, a valuable building block in organic synthesis. The described route utilizes a regioselective Stork enamine alkylation followed by a selective acetal hydrolysis, offering a reliable and scalable method for the preparation of this γ-keto aldehyde.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step sequence, commencing with the readily available starting material, 3-hexanone. The overall synthetic workflow is depicted below.
Figure 1. Overall synthetic workflow for the preparation of this compound.
The initial step involves the formation of the kinetic enamine of 3-hexanone using pyrrolidine. This is followed by the alkylation of the enamine with 2-bromo-1,1-diethoxyethane. The final step is the selective hydrolysis of the diethyl acetal to afford the target γ-keto aldehyde.
Experimental Protocols
Step 1: Synthesis of 3-(Pyrrolidin-1-yl)hex-2-ene (Kinetic Enamine)
Materials:
-
3-Hexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-hexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude enamine is used directly in the next step without further purification.
Step 2: Synthesis of 2-(2,2-Diethoxyethyl)-3-hexanone
Materials:
-
3-(Pyrrolidin-1-yl)hex-2-ene (from Step 1)
-
2-Bromo-1,1-diethoxyethane
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude enamine from Step 1 in acetonitrile.
-
Add 2-bromo-1,1-diethoxyethane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to hydrolyze the intermediate iminium salt. Stir for 1 hour.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(2,2-diethoxyethyl)-3-hexanone.
Step 3: Synthesis of this compound
Materials:
-
2-(2,2-Diethoxyethyl)-3-hexanone (from Step 2)
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(2,2-diethoxyethyl)-3-hexanone in a mixture of THF and aqueous hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Once the hydrolysis is complete, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the gram-scale synthesis of this compound.
| Step | Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Mass (g) | Product | Yield (%) | Purity (%) |
| 1 | 3-Hexanone | 1.0 | 100.16 | 10.0 | 3-(Pyrrolidin-1-yl)hex-2-ene | ~95 (crude) | - |
| Pyrrolidine | 1.2 | 71.12 | 8.5 | ||||
| 2 | 3-(Pyrrolidin-1-yl)hex-2-ene | 1.0 | 153.27 | 14.6 (crude) | 2-(2,2-Diethoxyethyl)-3-hexanone | 75-85 | >95 |
| 2-Bromo-1,1-diethoxyethane | 1.1 | 197.07 | 20.7 | ||||
| 3 | 2-(2,2-Diethoxyethyl)-3-hexanone | 1.0 | 216.32 | 18.4 | This compound | 80-90 | >97 |
Note: Yields are based on typical results and may vary depending on the specific reaction conditions and purification techniques. Purity is typically determined by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Relationship of the Synthetic Pathway
The following diagram illustrates the logical progression of the synthetic route, highlighting the key transformations and intermediates.
Figure 2. Logical flow of the synthetic route to this compound.
This application note provides a comprehensive and detailed guide for the gram-scale synthesis of this compound. The presented protocols are based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the fields of organic synthesis and drug development.
Application Note: Purification of 4-Ethyl-5-oxooctanal by Flash Column Chromatography
Introduction
4-Ethyl-5-oxooctanal is a bifunctional organic compound containing both an aldehyde and a ketone group.[1] With a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol , its moderate polarity makes it an ideal candidate for purification using normal-phase flash column chromatography.[1] This technique is essential for removing impurities from reaction mixtures, such as unreacted starting materials, byproducts, or catalysts, to yield a high-purity final product suitable for further research, development, or analytical testing.
This application note provides a detailed protocol for the purification of this compound using silica gel flash column chromatography. The methodology is based on the principle of differential partitioning of the analyte between a polar stationary phase (silica gel) and a non-polar mobile phase.[2] By carefully selecting the eluent system, a high degree of separation and recovery can be achieved.
Key Experimental Parameters
The following table summarizes the recommended starting parameters for the purification of this compound. These may require optimization based on the specific impurity profile of the crude sample.
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel, 60 Å pore size, 40-63 µm particle size (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude material) |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate mixture |
| Elution Mode | Isocratic or Step-Gradient (e.g., starting with 95:5 Hexanes:EtOAc) |
| Sample Loading | Dry loading (adsorbed onto Celite® or silica gel) |
| Flow Rate | ~2 inches/minute (driven by positive air pressure) |
| Detection Method | Thin Layer Chromatography (TLC) with p-Anisaldehyde stain or Potassium Permanganate dip |
| Expected Rf of Product | ~0.25 - 0.35 in 90:10 Hexanes:Ethyl Acetate |
Detailed Experimental Protocol
1. Materials and Equipment
-
Chemicals: Crude this compound, Silica Gel (230-400 mesh), Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (for sample loading), Celite® 545, TLC plates (silica gel 60 F254), p-Anisaldehyde stain or Potassium Permanganate stain.
-
Equipment: Glass chromatography column with stopcock, Funnel, Collection tubes/flasks, TLC tank, UV lamp, Heat gun, Rotary evaporator, Compressed air/nitrogen line with regulator.
2. Preparation of the Mobile Phase
-
Prepare a solvent mixture of Hexanes and Ethyl Acetate. A good starting point is a 95:5 (v/v) ratio.
-
Prepare several batches of increasing polarity (e.g., 90:10, 85:15) if a step-gradient elution is anticipated.
-
Thoroughly mix the solvents and degas if necessary.
3. Thin Layer Chromatography (TLC) Analysis of Crude Material
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber using various Hexanes:Ethyl Acetate ratios (e.g., 9:1, 4:1, 2:1) to determine the optimal solvent system for separation.
-
The ideal system should place the desired product spot at an Rf value of approximately 0.3.
-
Visualize the spots using a UV lamp (if applicable) and then by staining with p-anisaldehyde or potassium permanganate followed by gentle heating.
4. Column Packing (Wet-Packing Method)
-
Secure the glass column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, lowest-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).[3]
-
Pour the slurry into the column using a funnel. Swirl the slurry continuously while pouring to ensure a homogenous packing.
-
Open the stopcock to drain some solvent, and gently tap the sides of the column to settle the silica gel into a uniform bed.
-
Add more of the initial eluent and apply gentle air pressure to firmly pack the column.[3] Do not let the top of the silica bed run dry.
-
Add a thin, level layer of sand on top of the silica bed to prevent disturbance during solvent addition.
5. Sample Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add Celite® or a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
-
Carefully add the powder as a uniform layer on top of the sand at the top of the column.
6. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring the sample layer is not disturbed.
-
Begin elution by opening the stopcock and applying gentle, consistent air pressure to achieve a steady flow rate.
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
Monitor the separation by periodically performing TLC analysis on the collected fractions. Spot the crude material, the current fraction, and the previous fraction on the same plate for easy comparison.
-
If a gradient elution is needed, systematically increase the polarity of the mobile phase (e.g., switch from 95:5 to 90:10 Hexanes:EtOAc) to elute more polar compounds.
7. Product Isolation
-
Once the TLC analysis confirms which fractions contain the pure this compound, combine these fractions into a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
The resulting oil or solid is the purified product. Confirm its purity by TLC, NMR, or other appropriate analytical techniques.
Experimental Workflow Visualization
References
Application Note: Quantification of 4-Ethyl-5-oxooctanal using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyl-5-oxooctanal is an oxo-fatty acid, a class of molecules that can be formed through lipid peroxidation and may be involved in various physiological and pathological processes. Accurate quantification of such molecules is crucial for understanding their biological roles. This document provides a detailed protocol for the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2] The methodology described is based on established principles for the analysis of other oxo-fatty acids and provides a framework for developing a validated assay.[3][4][5]
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is designed for the extraction of this compound from a plasma sample.
-
Internal Standard: A suitable internal standard is crucial for accurate quantification. Due to the likely absence of a commercially available deuterated this compound, a structurally related but chromatographically distinct compound should be used. For this protocol, we propose the use of 15(S)-HETE-d8, which has been successfully used as an internal standard for a range of oxidized fatty acids.[1]
-
Procedure:
-
To 100 µL of plasma, add 10 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT/EDTA in methanol/water).
-
Add 10 µL of the internal standard solution (15(S)-HETE-d8 at 100 ng/mL in methanol).
-
Precipitate proteins by adding 300 µL of ice-cold methanol. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1 M HCl.
-
Add 500 µL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20-80% B
-
10-12 min: 80-95% B
-
12-14 min: 95% B
-
14-14.1 min: 95-20% B
-
14.1-18 min: 20% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 350°C.
-
Nebulizer Gas: Nitrogen.
-
Collision Gas: Argon.
-
MRM Transitions: The precursor and product ions for this compound need to be determined by direct infusion of a standard. Based on its structure (Molecular Weight: 170.25 g/mol ), a hypothetical [M-H]⁻ precursor ion of m/z 169.1 would be targeted.[6] Product ions would be determined experimentally.
-
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for this compound Quantification
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 7.8 | 169.1 | 113.1 | 15 |
| 15(S)-HETE-d8 (IS) | 9.2 | 327.2 | 182.0 | 20 |
Table 2: Hypothetical Calibration Curve Data and Performance Metrics
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 85-110% |
Visualizations
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 6. This compound | C10H18O2 | CID 12575736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Ethyl-5-oxooctanal
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Ethyl-5-oxooctanal. Due to the lack of a strong native chromophore, the method employs pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reaction yields a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis spectrophotometry at 360 nm. The developed method is suitable for the quantification of this compound in various sample matrices, making it a valuable tool for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. The analysis of such aliphatic carbonyl compounds by HPLC often presents a challenge due to their low UV absorbance. To overcome this limitation, a common and effective strategy is derivatization.[1] 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent that reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone (DNPH) derivatives.[2][3][4] These derivatives exhibit strong absorbance in the UV-Visible region, typically around 360 nm, which significantly enhances the sensitivity of the analytical method.[3] This application note describes a validated RP-HPLC method for the determination of this compound following derivatization with DNPH.
Experimental
Materials and Reagents
-
This compound (Standard, >95% purity)
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade[5]
-
Acetonitrile (ACN), HPLC grade[5]
-
Hydrochloric Acid (HCl), analytical grade
-
Methanol, HPLC grade[5]
-
DNPH Derivatization Solution: A saturated solution of DNPH in acetonitrile containing 1% (v/v) concentrated HCl. This solution should be prepared fresh.
Instrumentation
An HPLC system equipped with the following components was used:
-
Quaternary or Binary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The separation of the this compound-DNPH derivative was achieved using the following conditions, which are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 60% B; 5-15 min: 60-80% B; 15-20 min: 80% B; 20-22 min: 80-60% B; 22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation and Derivatization Protocol
-
Sample Extraction: If this compound is present in a complex matrix, an appropriate extraction protocol (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte. The final extract should be in acetonitrile.
-
Derivatization: To 1 mL of the sample extract or standard solution in a vial, add 1 mL of the DNPH derivatization solution.
-
Reaction: Cap the vial and heat at 60 °C for 30 minutes in a water bath or heating block.
-
Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the derivatized solution with acetonitrile to bring the concentration within the calibration range.
-
Filtration: Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Results and Discussion
The developed HPLC method provides excellent separation and quantification of the this compound-DNPH derivative. A typical chromatogram shows a well-resolved peak for the analyte of interest. The use of a C18 column provides good retention and peak shape for the relatively nonpolar DNPH derivative. The gradient elution program allows for the efficient elution of the target compound while also cleaning the column of any late-eluting components.
The choice of acetonitrile and water as the mobile phase is based on their common use and effectiveness in separating DNPH derivatives.[6][7][8] The detection wavelength of 360 nm corresponds to the maximum absorbance of the dinitrophenylhydrazone derivative, ensuring high sensitivity.
Method Validation
The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of expected performance data is presented in Table 2.
Table 2: Summary of Quantitative Data (Example)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Conclusion
This application note presents a reliable and sensitive HPLC method for the determination of this compound after pre-column derivatization with DNPH. The method is suitable for routine analysis in research and quality control laboratories. The detailed protocol and chromatographic conditions provide a solid foundation for the analysis of this and similar aliphatic carbonyl compounds.
Visualizations
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of HPLC binary mobile phase composition on the analysis of carbonyls | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Ethyl-5-oxooctanal as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential synthetic applications of 4-Ethyl-5-oxooctanal, a bifunctional building block possessing both aldehyde and ketone moieties. Due to the limited availability of direct literature on this specific compound, this document outlines its utility based on well-established reactivity of 1,4-dicarbonyl compounds. The protocols provided are generalized methodologies that can be adapted and optimized for specific research and development needs.
I. Introduction
This compound is a valuable intermediate for the synthesis of a variety of cyclic and heterocyclic compounds. Its 1,4-dicarbonyl structure makes it an ideal precursor for the construction of five-membered rings through intramolecular reactions. The presence of an ethyl group at the α-position to the ketone offers a point of steric influence and potential for diastereoselective transformations.
Chemical and Physical Properties [1]
| Property | Value |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 75424-66-7 |
| SMILES | CCCC(=O)C(CC)CCC=O |
II. Key Synthetic Applications
The primary synthetic utility of this compound lies in its propensity to undergo intramolecular cyclization reactions. The two main pathways are the intramolecular aldol condensation to form a substituted cyclopentenone and the Paal-Knorr synthesis for the formation of substituted furans, pyrroles, and thiophenes.
The intramolecular aldol condensation of this compound is a powerful method for the synthesis of a substituted cyclopentenone ring system, a common motif in various natural products and biologically active molecules.[2] The reaction proceeds via the formation of an enolate which then attacks the other carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone.
Experimental Workflow: Intramolecular Aldol Condensation
Caption: Workflow for the synthesis of a cyclopentenone via intramolecular aldol condensation.
General Protocol for Intramolecular Aldol Condensation:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or toluene) to a concentration of 0.1-0.5 M.
-
Base Addition: Add the base (e.g., aqueous NaOH or KOH for thermodynamic control, or a non-nucleophilic base like LDA for kinetic control) (0.1-1.2 eq) dropwise to the solution at a controlled temperature (0 °C to room temperature).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Ethyl-2-propylcyclopent-2-en-1-one.
Expected Product:
| Product Name | Structure | Molecular Formula | Molecular Weight |
| 3-Ethyl-2-propylcyclopent-2-en-1-one | C10H16O | 152.24 g/mol |
The Paal-Knorr synthesis is a classic and reliable method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[3][4] This reaction is highly valuable for the construction of these important heterocyclic cores, which are prevalent in pharmaceuticals and materials science.
Logical Relationship: Paal-Knorr Synthesis Pathways
Caption: Synthetic pathways from this compound via Paal-Knorr synthesis.
General Protocol for Paal-Knorr Furan Synthesis:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an inert solvent like toluene or dioxane, add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a dehydrating agent (e.g., phosphorus pentoxide).
-
Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the mixture, neutralize the acid, and perform an aqueous work-up. The crude product is then purified by distillation or column chromatography.
General Protocol for Paal-Knorr Pyrrole Synthesis:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a primary amine or an ammonia source (e.g., ammonium acetate, ammonium carbonate) (1.0-1.5 eq) in a suitable solvent such as ethanol, acetic acid, or toluene.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue is then subjected to an aqueous work-up and the crude product is purified by column chromatography or recrystallization.
General Protocol for Paal-Knorr Thiophene Synthesis:
-
Reaction Setup: In a well-ventilated fume hood, mix this compound (1.0 eq) with a sulfurizing agent such as phosphorus pentasulfide (P4S10) or Lawesson's reagent (0.5-1.0 eq) in an anhydrous, high-boiling solvent like toluene or xylene.
-
Reaction: Heat the mixture to reflux. The reaction is often vigorous and should be monitored carefully.
-
Work-up and Purification: After completion, cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, and purify the crude material by column chromatography.
Expected Products:
| Heterocycle | Product Name | Molecular Formula | Molecular Weight |
| Furan | 2-Ethyl-3-propylfuran | C9H14O | 138.21 g/mol |
| Pyrrole (with R-NH2) | 1-R-2-Ethyl-3-propylpyrrole | Varies with R-group | Varies with R-group |
| Thiophene | 2-Ethyl-3-propylthiophene | C9H14S | 154.27 g/mol |
III. Conclusion
This compound is a promising and versatile building block for the synthesis of complex organic molecules. Its ability to readily form five-membered carbocyclic and heterocyclic rings through well-established synthetic methodologies makes it a valuable tool for researchers in medicinal chemistry and materials science. The protocols outlined in these notes provide a solid foundation for the exploration of its synthetic potential. Further derivatization of the resulting cyclic structures can lead to a diverse array of novel compounds with potential biological or material applications.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von 4-Ethyl-5-oxooctanal für die analytische Untersuchung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 4-Ethyl-5-oxooctanal ist eine bifunktionelle Verbindung, die sowohl eine Aldehyd- als auch eine Ketogruppe enthält. Solche Keto-Aldehyde stellen aufgrund ihrer Reaktivität und Polarität oft eine Herausforderung für die direkte Analyse mittels gaschromatographischer (GC) oder hochleistungsflüssigchromatographischer (HPLC) Methoden dar. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit für die GC-Analyse zu erhöhen, die chromatographische Trennung zu verbessern und die Nachweisempfindlichkeit in der Massenspektrometrie (MS) oder anderen Detektionsmethoden zu steigern. Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von this compound unter Verwendung gängiger Reagenzien wie O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin (PFBHA) für die GC-MS-Analyse und 2,4-Dinitrophenylhydrazin (DNPH) für die HPLC-UV/MS-Analyse.
Derivatisierung mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin (PFBHA) für die GC-MS-Analyse
Die Derivatisierung mit PFBHA ist eine weit verbreitete Methode zur Analyse von Carbonylverbindungen.[1] PFBHA reagiert mit Aldehyden und Ketonen unter Bildung von Oximen, die thermisch stabil und flüchtig sind und sich daher gut für die GC-Analyse eignen. Die Pentafluorbenzyl-Gruppe ermöglicht einen hochempfindlichen Nachweis mittels Elektroneneinfang-Detektor (ECD) oder Massenspektrometrie, insbesondere im negativen chemischen Ionisationsmodus (NCI-MS).[2][3]
Vorteile der PFBHA-Derivatisierung:
-
Quantitative Reaktion auch mit sterisch gehinderten Aldehyden.
-
Die gebildeten Oxime sind thermisch stabil und zersetzen sich nicht bei erhöhten Temperaturen im GC-Injektor.
-
Kein aufwendiger Reinigungsschritt erforderlich.
-
Hohe Empfindlichkeit durch die elektroneneinfangende PFB-Gruppe.[2][3]
Experimentelles Protokoll: PFBHA-Derivatisierung
-
Probenvorbereitung: Lösen Sie eine bekannte Menge der this compound enthaltenden Probe in einem geeigneten Lösungsmittel (z. B. Methanol, Acetonitril oder Wasser).
-
Reagenzlösung: Stellen Sie eine 15 mg/mL Lösung von PFBHA-Hydrochlorid in Wasser oder einem geeigneten Puffer her.
-
Derivatisierungsreaktion:
-
Geben Sie 1 ml der Probenlösung in ein Reaktionsgefäß.
-
Fügen Sie 1 ml der PFBHA-Lösung hinzu.
-
Verschließen Sie das Gefäß und erhitzen Sie es für 2 Stunden bei 60 °C. Längere Reaktionszeiten von bis zu 24 Stunden können die Ausbeute für einige Carbonyle erhöhen.
-
-
Extraktion der Derivate:
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.
-
Extrahieren Sie die gebildeten PFBHA-Oxime zweimal mit je 2 ml eines unpolaren Lösungsmittels wie Hexan oder Dichlormethan.
-
Vereinigen Sie die organischen Phasen.
-
-
Optionale Reinigung: Führen Sie einen sauren Waschschritt durch, indem Sie die organische Phase mit 0,2 N Schwefelsäure waschen, um überschüssiges Reagenz zu entfernen.
-
Aufkonzentrierung: Konzentrieren Sie die organische Phase unter einem sanften Stickstoffstrom auf ein Endvolumen von 50-100 µL.
-
GC-MS-Analyse: Injizieren Sie 1-2 µL des Extrakts in das GC-MS-System.
GC-MS-Bedingungen (Beispiel):
-
Säule: DB-5ms (30 m x 0,25 mm, 0,25 µm) oder äquivalent
-
Trägergas: Helium, konstante Flussrate 1,2 mL/min
-
Injektor: Splitless, 250 °C
-
Ofenprogramm: 60 °C (2 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten
-
MS-Transferlinie: 280 °C
-
Ionenquelle: 230 °C
-
Ionisationsmodus: Elektronenstoßionisation (EI) oder negative chemische Ionisation (NCI)
-
Analysierte Ionen (SIM-Modus): Das charakteristische Fragmention für PFBHA-Derivate ist oft m/z 181, das dem Pentafluorbenzyl-Kation entspricht.[4]
Logischer Arbeitsablauf der PFBHA-Derivatisierung und GC-MS-Analyse
Abbildung 1: Arbeitsablauf der PFBHA-Derivatisierung für die GC-MS-Analyse.
Derivatisierung mit 2,4-Dinitrophenylhydrazin (DNPH) für die HPLC-Analyse
Die Derivatisierung mit DNPH ist eine klassische und robuste Methode zur Analyse von Aldehyden und Ketonen, die in verschiedenen offiziellen Methoden, wie denen der US-amerikanischen Umweltschutzbehörde (EPA), beschrieben wird.[5][6] Die Reaktion führt zur Bildung von 2,4-Dinitrophenylhydrazonen, die stark im UV-sichtbaren Bereich bei etwa 360 nm absorbieren und sich hervorragend für die Analyse mittels HPLC mit UV/Vis-Detektion eignen.[6][7] Die Methode ist zudem mit der Massenspektrometrie-Kopplung (LC-MS) kompatibel.[8][9]
Vorteile der DNPH-Derivatisierung:
-
Breites Anwendungsspektrum für eine Vielzahl von Carbonylverbindungen.[5][10]
-
Stabile Derivate, die sich gut für die Festphasenextraktion (SPE) eignen.
-
Hochempfindlicher Nachweis mittels UV-Detektion.[6]
-
Umfassend validierte und in Standardmethoden etablierte Vorgehensweise.[5]
Experimentelles Protokoll: DNPH-Derivatisierung
-
Probenvorbereitung: Stellen Sie eine wässrige Lösung oder einen Extrakt der Probe her, die this compound enthält.
-
Reagenzlösung: Bereiten Sie eine gesättigte Lösung von DNPH in 2 M Salzsäure vor oder verwenden Sie kommerziell erhältliche, mit DNPH beschichtete SPE-Kartuschen.
-
Derivatisierungsreaktion (in Lösung):
-
Festphasenextraktion (SPE):
-
Konditionieren Sie eine C18-SPE-Kartusche (z. B. 2000 mg) mit Methanol und anschließend mit Wasser.
-
Laden Sie die derivatisierte Probelösung auf die Kartusche.
-
Waschen Sie die Kartusche mit Wasser, um polare Störsubstanzen zu entfernen.
-
Trocknen Sie die Kartusche unter Vakuum oder mit einem Stickstoffstrom.
-
Eluieren Sie die Hydrazon-Derivate mit 10 mL Acetonitril oder Ethanol.[7]
-
-
HPLC-Analyse: Injizieren Sie einen Aliquot des Eluats in das HPLC-System.
HPLC-Bedingungen (Beispiel):
-
Säule: C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm)
-
Mobile Phase: Gradient aus Acetonitril und Wasser
-
A: Wasser
-
B: Acetonitril
-
Gradient: z. B. 60 % B bis 80 % B in 20 Minuten
-
-
Flussrate: 1,0 mL/min
-
Injektionsvolumen: 20 µL
-
Säulentemperatur: 30 °C
-
Detektion: UV/Vis bei 360 nm
Logischer Arbeitsablauf der DNPH-Derivatisierung und HPLC-Analyse
Abbildung 2: Arbeitsablauf der DNPH-Derivatisierung für die HPLC-UV-Analyse.
Quantitative Daten (Beispielhafte Werte)
Da für this compound keine spezifischen quantitativen Daten in der Literatur leicht verfügbar sind, fasst die folgende Tabelle beispielhafte Nachweisgrenzen (LOD) und die Reproduzierbarkeit für ähnliche Carbonylverbindungen zusammen, die mit den beschriebenen Methoden erzielt wurden. Diese Werte dienen als Referenz für die zu erwartende Leistungsfähigkeit der Methode.
| Analyseverfahren | Derivatisierungsreagenz | Verbindung (Beispiel) | Nachweisgrenze (LOD) | Relative Standardabweichung (RSD) | Quelle(n) |
| GC-ECD | PFBHA | Diverse Carbonyle (im Bier) | 0,01 - 1 µg/dm³ | 2,7 - 6,7 % | [11] |
| GC-MS (NCI) | PFBHA | Formaldehyd (in Materialien) | N.D. - 39 µg/g | Nicht spezifiziert | [2][3] |
| GC-MS | PFBHA | Hexanal (im Blut) | 0,006 nM | Nicht spezifiziert | [10] |
| HPLC-UV | DNPH | Hexanal, Heptanal | 0,79 - 0,80 nmol/L | Nicht spezifiziert | [10] |
N.D. = Nicht nachgewiesen
Schlussfolgerungen und Empfehlungen
Die Derivatisierung ist ein wesentlicher Schritt für die zuverlässige quantitative Analyse von this compound.
-
Für eine hohe Empfindlichkeit und Selektivität , insbesondere bei komplexen Matrices, wird die PFBHA-Derivatisierung gefolgt von einer GC-MS-Analyse empfohlen. Der NCI-Modus kann hierbei die Nachweisgrenzen weiter verbessern.
-
Für Routineanalysen und bei Vorhandensein einer HPLC-Ausrüstung ist die DNPH-Derivatisierung mit anschließender HPLC-UV-Analyse eine robuste und gut etablierte Alternative. Sie bietet eine ausgezeichnete Quantifizierungsmöglichkeit durch die starke UV-Absorption der Derivate.
Bei der Analyse von this compound ist zu erwarten, dass beide funktionellen Gruppen (Aldehyd und Keton) reagieren. Dies kann zur Bildung von Mono- und Di-Derivaten führen. Die chromatographischen Bedingungen müssen entsprechend optimiert werden, um diese Spezies zu trennen und eine genaue Quantifizierung zu ermöglichen. Die Verwendung von internen Standards, idealerweise isotopenmarkiertes this compound, ist für eine präzise Quantifizierung unerlässlich.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. unitedchem.com [unitedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reductive Amination of 4-Ethyl-5-oxooctanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and selective protocol for the reductive amination of the aldehyde functionality in 4-Ethyl-5-oxooctanal in the presence of a ketone. This transformation is a valuable tool in synthetic organic chemistry, particularly in the construction of complex amine-containing molecules relevant to pharmaceutical and agrochemical research. By employing sodium triacetoxyborohydride (STAB) as a mild and chemoselective reducing agent, high yields of the desired secondary amine can be achieved while preserving the ketone moiety. This document provides a detailed experimental protocol, representative data, and troubleshooting guidelines to ensure successful implementation.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable alternative to direct alkylation of amines which can suffer from over-alkylation.[1] The reaction proceeds through the in situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced to the corresponding amine.[2] A significant challenge arises when the substrate contains multiple carbonyl groups of differing reactivity, such as the aldehyde and ketone in this compound.
Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack by an amine.[3] This difference in reactivity can be exploited to achieve chemoselective amination of the aldehyde. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this purpose due to its mild nature and its ability to selectively reduce the protonated iminium ion intermediate over the less reactive ketone starting material.[2][4] This one-pot procedure is highly efficient and is compatible with a wide range of functional groups.[5]
This application note provides a detailed protocol for the selective reductive amination of this compound with a representative primary amine, benzylamine, to yield N-benzyl-4-ethyl-5-oxooctan-1-amine.
Experimental Protocol
Materials and Reagents
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration). To this solution, add benzylamine (1.1 eq).
-
Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. Typical reaction times range from 4 to 12 hours.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes to ensure complete quenching of the excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzyl-4-ethyl-5-oxooctan-1-amine.
Data Presentation
The following table summarizes representative data for the chemoselective reductive amination of various aliphatic aldehydes in the presence of less reactive carbonyl groups, demonstrating the general efficiency of the described protocol.
| Entry | Aldehyde Substrate | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Oxopentanal | Benzylamine | STAB | DCE | 6 | 88 | >95 |
| 2 | 5-Oxohexanal | Cyclohexylamine | STAB | THF | 8 | 85 | >95 |
| 3 | 4-Acetylbenzaldehyde | Morpholine | STAB | DCE | 5 | 92 | >98 |
| 4 | This compound | Benzylamine | STAB | DCE | 7 | 89 (expected) | >95 |
Note: Data for entries 1-3 are representative of similar reactions found in the literature. Data for entry 4 is an expected outcome based on established principles of reactivity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | - Insufficiently dried reagents or solvent.- Sterically hindered amine or aldehyde.- Low reaction temperature. | - Ensure all reagents and solvents are anhydrous.- Increase the reaction temperature to 40-50 °C.- Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. |
| Formation of Dialkylation Product (Tertiary Amine) | - Excess aldehyde relative to the primary amine.- Prolonged reaction time after consumption of the primary amine. | - Use a slight excess of the primary amine (1.1-1.2 eq).- Monitor the reaction closely and quench upon completion.- A stepwise procedure of imine formation followed by reduction with NaBH4 can minimize dialkylation.[6] |
| Reduction of the Ketone | - Use of a stronger, less selective reducing agent.- Presence of a highly activating group near the ketone. | - Ensure the use of a mild reducing agent like STAB.- Avoid highly acidic conditions which can promote ketone reduction. |
| Difficult Purification | - Presence of unreacted amine or aldehyde.- Formation of polar byproducts. | - Wash the crude product with a dilute acid solution (e.g., 1 M HCl) to remove excess basic amine.- Unreacted aldehyde can be removed by washing with a sodium bisulfite solution.- Optimize chromatographic conditions for better separation. |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the chemoselective reductive amination of an aldehyde.
Experimental Workflow
Caption: Step-by-step experimental workflow for the reductive amination protocol.
Conclusion
The protocol described in this application note provides a reliable and highly selective method for the reductive amination of the aldehyde in this compound, leaving the ketone functionality intact. The use of sodium triacetoxyborohydride is key to achieving this chemoselectivity under mild, one-pot conditions. This methodology is broadly applicable to a range of aliphatic aldehydes and primary or secondary amines, making it a valuable tool for the synthesis of complex nitrogen-containing molecules in drug discovery and development. By following the detailed protocol and troubleshooting guide, researchers can confidently implement this transformation in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: 4-Ethyl-5-oxooctanal as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Ethyl-5-oxooctanal as a starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for 1,4-dicarbonyl compounds and can be adapted for this specific precursor.
Introduction
This compound is a 1,4-dicarbonyl compound that serves as a valuable and flexible building block in organic synthesis.[1] Its bifunctional nature, possessing both an aldehyde and a ketone, allows for a range of cyclization reactions to form diverse five- and six-membered heterocyclic rings. These heterocyclic scaffolds, including pyridines, pyrimidines, and pyrazoles, are of significant interest in medicinal chemistry due to their prevalence in pharmaceuticals and biologically active molecules.[2][3][4] The ethyl group at the 4-position introduces a lipophilic character that can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
Synthesis of Key Heterocyclic Scaffolds
The following sections detail the synthetic pathways for producing pyridines, pyrimidines, and pyrazoles from this compound.
Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of many pharmaceutical agents. The synthesis of pyridines from 1,4-dicarbonyl compounds can be achieved through condensation reactions with an ammonia source, often followed by oxidation.[5]
Reaction Scheme:
Caption: General workflow for the synthesis of substituted pyridines from this compound.
Experimental Protocol: Synthesis of 4-Ethyl-3-propyl-2-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add ammonium acetate (3.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 120°C) and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 65-75% |
| Purity (HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with product structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with product structure |
| MS (ESI+) | m/z = [M+H]⁺ |
Synthesis of Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents.[6][7] The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a classic method for pyrimidine formation.[8] While this compound is a 1,4-dicarbonyl, it can be envisioned to react in a similar fashion with reagents like urea or guanidine to form pyrimidine derivatives.
Reaction Scheme:
Caption: General workflow for the synthesis of substituted pyrimidines from this compound.
Experimental Protocol: Synthesis of 5-Ethyl-6-propyl-4-methyl-dihydropyrimidine
-
Reaction Setup: Combine this compound (1.0 eq) and urea (1.5 eq) in ethanol in a sealed reaction vessel.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., YbCl₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to 80-100°C for 8-12 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: The residue can be purified by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 50-60% |
| Purity (HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with product structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with product structure |
| MS (ESI+) | m/z = [M+H]⁺ |
Synthesis of Substituted Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are known for their diverse biological activities.[9] The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[10][11] A similar condensation can be performed with 1,4-dicarbonyls.
Reaction Scheme:
Caption: General workflow for the synthesis of substituted pyrazoles from this compound.
Experimental Protocol: Synthesis of 4-Ethyl-5-propyl-3-methyl-1H-pyrazole
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and remove the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 70-85% |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with product structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with product structure |
| MS (ESI+) | m/z = [M+H]⁺ |
Potential Biological Significance and Signaling Pathways
The heterocyclic cores synthesized from this compound are present in a multitude of biologically active compounds.[2][3][4] For instance, substituted pyridines are known to interact with various receptors and enzymes. Pyrimidines are integral to DNA and RNA and their analogs are often used as anticancer and antiviral agents.[6][7] Pyrazoles exhibit a broad range of activities including anti-inflammatory, analgesic, and antimicrobial properties.[9]
The introduction of the ethyl and propyl/methyl substituents from the this compound precursor could lead to novel compounds that may modulate signaling pathways involved in cell proliferation, inflammation, or neurotransmission. For example, a hypothetical pyrimidine derivative could act as a kinase inhibitor, a common mechanism for anticancer drugs.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential mechanism of action for a pyrimidine derivative as a kinase inhibitor.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a variety of substituted heterocyclic compounds. The methodologies presented provide a foundation for the development of novel pyridines, pyrimidines, and pyrazoles. The inherent substitution pattern derived from this precursor offers a unique chemical space for the exploration of new therapeutic agents. Further derivatization and biological screening of these compounds are warranted to fully elucidate their potential in drug discovery and development.
References
- 1. This compound | C10H18O2 | CID 12575736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. baranlab.org [baranlab.org]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Ethyl-5-oxooctanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and disposal of 4-Ethyl-5-oxooctanal. The information herein is compiled from general safety protocols for aliphatic aldehydes and ketones due to the absence of a specific Safety Data Sheet (SDS) for this compound. Users should exercise caution and adhere to established laboratory safety standards.
Chemical and Physical Properties
Limited experimental data is available for this compound. The following table summarizes known and estimated properties based on its chemical structure and data for similar compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₈O₂ | PubChem |
| Molecular Weight | 170.25 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Appearance | Colorless to pale yellow liquid (inferred) | Based on similar aliphatic aldehydes and ketones |
| Odor | Pungent, fruity (inferred) | Typical of aldehydes and ketones |
| Boiling Point | Estimated 220-240 °C at 760 mmHg | Estimation based on structurally similar compounds |
| Density | Estimated 0.9-1.0 g/mL | Estimation based on structurally similar compounds |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | General solubility of aldehydes and ketones |
| Reactivity | Aldehyde group is susceptible to oxidation and polymerization. Ketone group is generally less reactive.[1][2] | General reactivity of aldehydes and ketones |
Health and Safety Information
2.1. Hazard Identification (Inferred)
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Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: Vapors may be irritating to the respiratory tract.
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Sensitization: Prolonged or repeated exposure may cause skin sensitization.
2.2. First Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
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Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene).
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
3.2. Engineering Controls
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Work in a well-ventilated laboratory.
-
Use of a chemical fume hood is highly recommended for all handling procedures to minimize inhalation exposure.
3.3. Safe Handling Protocol
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Read and understand these guidelines before handling the compound.
-
Ensure all necessary PPE is worn correctly.
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Work in a designated area, preferably within a chemical fume hood.
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Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of vapors.
-
Keep containers tightly closed when not in use.
-
Use only non-sparking tools when handling flammable solvents for reactions involving this compound.
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Wash hands thoroughly after handling.
3.4. Spill and Leak Protocol
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Small Spills:
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Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
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Place the absorbed material into a suitable, labeled container for chemical waste.
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Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
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Ventilate the area.
-
-
Large Spills:
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Evacuate the area immediately.
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Ensure the area is well-ventilated.
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Contain the spill if possible without risk.
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Follow your institution's emergency procedures for large chemical spills.
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Do not allow the material to enter drains or waterways.
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Storage and Disposal
4.1. Storage Guidelines
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Keep away from heat, sparks, and open flames.
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Store away from oxidizing agents, strong bases, and strong reducing agents.
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Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization of the aldehyde group.
4.2. Disposal Guidelines
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Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
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Some commercial services can neutralize aldehydes to non-hazardous waste.[3]
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Do not dispose of down the drain or in household trash.
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for the safe handling and storage of this compound.
Disclaimer: The information provided in these application notes is intended for use by qualified personnel who are trained in chemical handling and laboratory safety. It is based on general knowledge of similar chemical compounds and may not be exhaustive. All users should conduct their own risk assessments and adhere to their institution's safety policies and procedures. Google does not assume any liability for any injuries or damages that may result from the use of this information.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-5-oxooctanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-5-oxooctanal synthesis. The synthesis is approached via a directed aldol condensation of propanal and 2-pentanone.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with high selectivity?
A1: A directed aldol reaction is the most effective method to ensure high selectivity. This involves the pre-formation of the lithium enolate of 2-pentanone using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This kinetically controlled deprotonation favors the formation of the less substituted enolate. The subsequent addition of propanal, which is a more reactive electrophile than 2-pentanone, to the enolate solution minimizes self-condensation reactions.
Q2: Which enolate of 2-pentanone should be formed for the reaction with propanal?
A2: For the synthesis of this compound, the enolate should be formed by deprotonating the methyl group (C1) of 2-pentanone. This is the kinetic enolate. Using a bulky base like LDA at low temperatures favors the formation of this less substituted and more sterically accessible enolate. Formation of the thermodynamic enolate (at the methylene group, C3) would lead to a different product.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: The common side products include the self-condensation product of propanal, the self-condensation product of 2-pentanone, and the product from the reaction of the thermodynamic enolate of 2-pentanone with propanal. To minimize these:
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Propanal self-condensation: Add propanal slowly to the pre-formed enolate of 2-pentanone. This ensures that the concentration of propanal is always low, favoring the reaction with the ketone enolate.
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2-Pentanone self-condensation: Use a strong base like LDA to completely convert 2-pentanone to its enolate before adding propanal.
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Formation of the undesired regioisomer: Employ kinetic control conditions (LDA, -78 °C) to selectively form the desired enolate of 2-pentanone.
Q4: How can the final product, this compound, be purified?
A4: Purification is typically achieved through a multi-step process. First, the reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride solution). The organic layer is then extracted with a suitable solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete enolate formation. 2. Inactive or degraded LDA. 3. Propanal degradation. 4. Reaction temperature too high. | 1. Ensure 2-pentanone is anhydrous. Use freshly prepared or titrated LDA. 2. Use freshly opened or properly stored LDA. 3. Use freshly distilled propanal. 4. Maintain the reaction temperature at -78 °C during enolate formation and propanal addition. |
| Formation of multiple products | 1. Self-condensation of propanal. 2. Formation of the thermodynamic enolate of 2-pentanone. 3. Incomplete conversion of 2-pentanone to its enolate. | 1. Add propanal dropwise to the enolate solution. 2. Ensure the temperature is maintained at -78 °C during deprotonation. 3. Use a slight excess of LDA (e.g., 1.05 equivalents). |
| Product decomposes during workup or purification | 1. The β-hydroxy aldehyde product is sensitive to acid or base. 2. Overheating during solvent removal. | 1. Use a mild quenching agent like saturated NH₄Cl. Avoid strong acids or bases. 2. Use a rotary evaporator at a low temperature. |
Experimental Protocols
Protocol 1: Synthesis of the Lithium Enolate of 2-Pentanone (Kinetic Control)
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).
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Cool the flask to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (in hexanes) to a solution of diisopropylamine in THF at -78 °C to generate LDA in situ.
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After stirring for 30 minutes, slowly add anhydrous 2-pentanone dropwise to the LDA solution, ensuring the temperature remains below -70 °C.
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Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
Protocol 2: Directed Aldol Reaction with Propanal
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To the pre-formed lithium enolate solution from Protocol 1, slowly add freshly distilled propanal dropwise via a syringe, maintaining the temperature at -78 °C.
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After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Allow the mixture to warm to room temperature.
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Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
The following tables present illustrative data on how reaction parameters can influence the yield and selectivity of the synthesis. The values are representative and intended to demonstrate expected trends.
Table 1: Effect of Base on Enolate Formation and Product Distribution
| Base | Temperature (°C) | Major Enolate of 2-Pentanone | Expected Major Product | Approximate Yield (%) |
| LDA | -78 | Kinetic (from methyl group) | This compound | 75-85 |
| NaH | 25 | Thermodynamic (from methylene group) | 3-Methyl-4-hydroxy-2-hexanone | 40-50 |
| NaOH | 25 | Mixture | Mixture of products | <30 |
Table 2: Effect of Reaction Temperature on the Yield of this compound (using LDA)
| Temperature (°C) | Approximate Yield (%) | Observations |
| -78 | 80 | High selectivity for the kinetic product. |
| -40 | 65 | Increased formation of the thermodynamic byproduct. |
| 0 | 40 | Significant side reactions and lower selectivity. |
| 25 | <20 | Complex mixture of products. |
Visualizations
Troubleshooting low yield in 4-Ethyl-5-oxooctanal reactions
Technical Support Center: 4-Ethyl-5-oxooctanal Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their reaction yields. The synthesis of γ-keto aldehydes like this compound is often achieved through the oxidative cleavage of a corresponding alkene, a common method being ozonolysis. This guide will focus on troubleshooting ozonolysis-based reactions to obtain your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound via ozonolysis?
A1: Low yields in ozonolysis reactions can stem from several factors. One of the most common issues is incomplete reaction due to insufficient ozone delivery or premature termination of the reaction. Another frequent cause is the over-oxidation of the desired aldehyde product to a carboxylic acid, particularly if the workup conditions are not strictly reductive. The inherent instability of the ozonide intermediate can also lead to the formation of undesired side products if the reaction temperature is not properly maintained.
Q2: My final product is a carboxylic acid instead of the desired this compound. What went wrong?
A2: The formation of a carboxylic acid indicates that an oxidative workup has occurred instead of the required reductive workup.[1][2] This can happen if an oxidizing agent, such as hydrogen peroxide (H2O2), is present or formed during the workup.[3] To obtain the aldehyde, a reductive workup using reagents like dimethyl sulfide (DMS) or zinc dust with a mild acid is necessary.[2][4] Ensure that your workup procedure is strictly anaerobic and that all reagents are free of peroxides.
Q3: How can I tell if the ozonolysis reaction has gone to completion?
A3: There are several indicators that the reaction is complete. If the reaction is performed in a solvent like methanol or dichloromethane at low temperatures (typically -78 °C), the solution will turn a pale blue color, which is the color of unreacted ozone.[5][6] This indicates that the starting alkene has been consumed. Alternatively, the gas exiting the reaction vessel can be bubbled through a potassium iodide solution. When the alkene is consumed, excess ozone will oxidize the iodide to iodine, resulting in a distinct violet color.[5]
Q4: What is the optimal temperature for the ozonolysis reaction?
A4: Ozonolysis is typically carried out at low temperatures, with -78 °C being the most common, to ensure the stability of the ozonide intermediate.[4][6] While lower temperatures increase the solubility of ozone in the reaction solvent, they can also decrease the reaction rate. It is a balance of ensuring the stability of the intermediates while allowing the reaction to proceed at a reasonable rate. For industrial applications, temperatures around -20 °C have been recommended.[6]
Q5: Can the choice of solvent affect the reaction yield?
A5: Yes, the solvent can significantly impact the reaction. Solvents like methanol and tert-butyl methyl ether (TBME) have been shown to have high ozone solubility at low temperatures, which can lead to faster reaction rates.[1] Dichloromethane is also a commonly used solvent.[4] The use of a solvent/water mixture (e.g., 5% water in acetone) has been shown to directly convert alkenes to aldehydes and ketones, avoiding the need for a separate reductive workup, with yields reported between 72% and 100%.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction (insufficient ozone). | Continue bubbling ozone through the reaction mixture until a persistent blue color is observed or a potassium iodide trap indicates the presence of excess ozone.[5][6] |
| Decomposition of the ozonide intermediate. | Ensure the reaction is maintained at a low temperature (e.g., -78 °C) throughout the addition of ozone.[4] | |
| Inefficient workup. | Use a fresh, reliable reducing agent for the workup, such as dimethyl sulfide or freshly activated zinc dust.[2] | |
| Formation of Carboxylic Acid | Oxidative workup instead of reductive. | Strictly use reductive workup reagents like dimethyl sulfide or zinc and acetic acid. Avoid any potential sources of peroxides.[3] |
| Presence of oxygen during workup. | Ensure the workup is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Polymeric Byproducts | Instability of the carbonyl oxide intermediate. | The choice of solvent can influence the stability of intermediates. Consider using a solvent that is less prone to side reactions with the Criegee intermediate. |
| Reaction is Very Slow | Low reaction temperature is slowing the rate significantly. | While low temperature is necessary, you can monitor the reaction progress by TLC. If the reaction is stalled, ensure a steady stream of ozone is being delivered. |
| Low solubility of ozone in the chosen solvent. | Consider using a solvent with higher ozone solubility, such as methanol or tert-butyl methyl ether.[1] |
Data Presentation
Table 1: Effect of Substrate Structure on Ozonolysis Yield in a Homogeneous Flow Reactor
Conditions: Ozonolysis performed in a flow reactor with a reductive workup. Data sourced from Arriaga, D. K., Kang, S., & Thomas, A. A. (2023). Development of a Homogeneous Flow Ozonolysis Protocol. ChemRxiv.[8]
| Substrate | Product | Yield (%) |
| 4-Fluorostyrene | 4-Fluorobenzaldehyde | 92 |
| Anethole | Anisaldehyde | 95 |
| Indene | 1,2-Benzenedicarboxaldehyde | 95 |
| (E)-4-Octene | Butanal | 67 |
| 1-Decene | Nonanal | 90 |
Table 2: Ozonolysis Yields in a 5% Water/Acetone Solvent System at 0 °C
This method allows for the direct conversion of alkenes to aldehydes and ketones without a traditional reductive workup. Data sourced from Schiaffo, C. E., & Dussault, P. H. (2008). Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones. The Journal of Organic Chemistry.[7]
| Substrate | Product(s) | Yield (%) |
| 1-Dodecene | Undecanal | 89 |
| (E)-6-Dodecene | Hexanal | 94 |
| (Z)-Cyclooctene | Octanedial | 88 |
| Styrene | Benzaldehyde | 72 |
| 1-Methylcyclohexene | 6-Oxoheptanal | 100 |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Ozonolysis of 4-Ethyl-5-propylcyclohex-1-ene
This protocol is a representative example of an ozonolysis reaction with a reductive workup using dimethyl sulfide.
Materials:
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4-Ethyl-5-propylcyclohex-1-ene (starting alkene)
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Dichloromethane (CH2Cl2), anhydrous
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Methanol (MeOH), anhydrous
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Ozone (O3), generated from an ozone generator
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Dimethyl sulfide (DMS)
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Nitrogen or Argon gas
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Dry ice/acetone bath
Procedure:
-
Dissolve the starting alkene in a 2:1 mixture of anhydrous dichloromethane and anhydrous methanol in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube.
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Cool the flask to -78 °C using a dry ice/acetone bath.
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Begin bubbling a stream of ozone-enriched oxygen through the solution. The gas outlet should be connected to a bubbler containing a potassium iodide solution to monitor for excess ozone.
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Continue the ozonolysis until the reaction solution turns a persistent pale blue, or until the potassium iodide solution turns a violet color, indicating the presence of unreacted ozone.
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Once the reaction is complete, switch the gas flow from ozone to nitrogen or argon to purge the solution of any excess ozone. This is a critical step to ensure no unreacted ozone remains, which can be hazardous.
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While maintaining the low temperature, add dimethyl sulfide (DMS) dropwise to the reaction mixture. An excess of DMS is typically used to ensure complete reduction of the ozonide.
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Allow the reaction mixture to slowly warm to room temperature and stir for at least one hour.
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The reaction mixture can then be worked up by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude this compound can be purified by column chromatography.
Visualizations
Caption: The reaction mechanism of ozonolysis.
Caption: A typical experimental workflow for ozonolysis.
Caption: A decision tree for troubleshooting low yield.
References
- 1. Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Ozonolysis - Wikipedia [en.wikipedia.org]
- 7. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Ethyl-5-oxooctanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethyl-5-oxooctanal. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A highly plausible and common method for the synthesis of this compound is a crossed aldol condensation between butanal and 2-hexanone. In this reaction, the enolate of 2-hexanone acts as the nucleophile, attacking the carbonyl carbon of butanal.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are butanal and 2-hexanone. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol or a mixture of ethanol and water.
Q3: What is the general mechanism for the base-catalyzed synthesis of this compound?
A3: The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an alpha-hydrogen from 2-hexanone to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of butanal. Subsequent protonation of the resulting alkoxide yields the aldol addition product, 4-hydroxy-4-ethyl-5-oxooctanal. Under certain conditions, this intermediate can undergo dehydration to form an α,β-unsaturated carbonyl compound.
Q4: How can I minimize the formation of side products?
A4: In a crossed aldol condensation, self-condensation of the aldehyde (butanal) can be a significant side reaction. To minimize this, the aldehyde can be added slowly to a mixture of the ketone and the base. This ensures that the concentration of the enolizable aldehyde is kept low, favoring the reaction between the ketone enolate and the aldehyde.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: Molar ratio of reactants is not optimal. 2. Inactive Catalyst: The base catalyst has degraded. 3. Low Reaction Temperature: The reaction rate is too slow. 4. Insufficient Reaction Time: The reaction has not proceeded to completion. | 1. Ensure accurate measurement of starting materials. A slight excess of the non-enolizable partner (if applicable) can sometimes be beneficial. 2. Use a fresh solution of the base catalyst. 3. Gently warm the reaction mixture, but monitor carefully as higher temperatures can promote side reactions and dehydration.[2] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of Multiple Products | 1. Self-Condensation: Both starting materials are undergoing self-condensation. 2. Multiple Enolates: The ketone (2-hexanone) can form two different enolates (kinetic and thermodynamic). 3. Dehydration: The initial aldol addition product is dehydrating to form the condensation product. | 1. Slowly add the aldehyde to the mixture of the ketone and base to minimize its self-condensation.[1] 2. Use kinetic control conditions (e.g., a strong, hindered base like LDA at low temperature) to favor the formation of a single enolate. However, for simpler syntheses, separation of isomers by chromatography may be necessary. 3. Control the reaction temperature. Lower temperatures favor the aldol addition product, while higher temperatures promote dehydration.[2][3] |
| Product is an Oily Mixture and Difficult to Purify | 1. Presence of multiple products and unreacted starting materials. 2. Product is not crystalline. | 1. Use column chromatography on silica gel to separate the desired product from impurities. A solvent system of ethyl acetate and hexanes is a good starting point for elution. 2. If the product is an oil, purification will rely on chromatographic techniques rather than recrystallization. |
| Reaction Does Not Go to Completion | 1. Equilibrium: The aldol reaction is reversible. 2. Insufficient Catalyst: The amount of base is not enough to drive the reaction forward. | 1. Consider removing water if dehydration is desired, as this can drive the equilibrium towards the product side. 2. Increase the catalyst loading, but be mindful that this can also increase the rate of side reactions. |
Experimental Protocols
Protocol 1: Base-Catalyzed Aldol Condensation for this compound
This protocol outlines a general procedure for the synthesis of this compound via a base-catalyzed aldol condensation.
Materials:
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2-Hexanone
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Butanal
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Sodium Hydroxide (NaOH)
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Ethanol
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Water
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Hydrochloric Acid (HCl), dilute
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl acetate and Hexanes for chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexanone (1.0 equivalent) in ethanol.
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Add an aqueous solution of NaOH (0.1 equivalents) to the flask and cool the mixture in an ice bath.
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Slowly add butanal (1.1 equivalents) dropwise from the dropping funnel to the stirred mixture over a period of 30 minutes.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
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Once the reaction is complete, neutralize the mixture by adding dilute HCl until the pH is approximately 7.
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Remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the synthesis of this compound. This data is based on general principles of aldol condensations.
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Selectivity | Notes |
| Catalyst | NaOH (0.1 eq) | Moderate to Good | Good | A common and effective catalyst. |
| KOH (0.1 eq) | Moderate to Good | Good | Similar in effectiveness to NaOH. | |
| LDA (1.1 eq) | High | Excellent | Favors the kinetic enolate, leading to higher regioselectivity, but is a much stronger and more hazardous base. | |
| Solvent | Ethanol | Good | Good | A common and effective solvent. |
| Methanol | Good | Good | Can also be used, may affect reaction rates. | |
| THF | Good | Excellent | Often used with stronger bases like LDA. | |
| Temperature | 0 °C to Room Temp | Moderate | Favors Aldol Addition Product | Minimizes dehydration and side reactions.[2] |
| Reflux | High | Favors Aldol Condensation Product | Drives the reaction to completion but increases the likelihood of side products and dehydration.[3] |
Visualizations
Reaction Mechanism
Caption: Base-catalyzed aldol condensation mechanism for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Preventing polymerization of 4-Ethyl-5-oxooctanal
Technical Support Center: 4-Ethyl-5-oxooctanal
Introduction: This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of this compound. The following sections offer troubleshooting advice, frequently asked questions, and experimental protocols to ensure the stability and integrity of this compound during storage and experimentation. Aldehydes, including this compound, are susceptible to polymerization and oxidation, which can compromise experimental outcomes.[1]
Troubleshooting Guide
Q1: My solution of this compound has become viscous, cloudy, or has formed a solid precipitate. What is happening?
A1: This is a common sign of polymerization. Aldehydes can form long-chain polymers or cyclic trimers, which are often less soluble and may appear as a viscous liquid, a cloudy suspension, or a solid.[1][2] This process can be catalyzed by trace amounts of acid, base, or even certain metals.[3][4] The presence of acid, including acidic oxidation byproducts, can significantly accelerate the formation of trimers.[1]
Immediate Actions:
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Isolate the Material: Quarantine the affected vial to prevent cross-contamination of catalysts to other batches.
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Verify Purity: If possible, attempt to dissolve a small sample in a suitable solvent and analyze via NMR or GC-MS to confirm the presence of oligomers or polymers.
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Review Handling Procedures: Check your recent experimental and storage procedures for potential sources of contamination (e.g., improperly cleaned glassware, exposure to air, incompatible solvents).
Q2: I've noticed a significant decrease in the concentration of this compound in my stock solution over time, even without visible precipitation. What could be the cause?
A2: A decrease in monomer concentration, even without visible polymer formation, is a strong indicator of early-stage polymerization or degradation.[5] The compound could be forming soluble oligomers or oxidizing into the corresponding carboxylic acid, which would not be detected as the parent compound.[1]
Troubleshooting Steps:
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Check Storage Atmosphere: this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3][6] Air exposure can lead to the formation of peroxides and acidic byproducts that catalyze polymerization.[1][3]
-
Evaluate Storage Temperature: While refrigeration (2-8°C) is generally recommended for aldehydes like acetaldehyde, some aliphatic aldehydes form trimers more rapidly at very low temperatures.[1][6] It may be counterintuitive, but storing the compound at a controlled room temperature after dilution might be more effective.[1]
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Analyze for Oxidation: Use analytical techniques like IR spectroscopy to check for the appearance of a broad O-H stretch characteristic of carboxylic acids, which would indicate oxidation.
Q3: How can I prevent polymerization of this compound during a reaction at elevated temperatures?
A3: Elevated temperatures accelerate polymerization. To mitigate this, consider the following strategies:
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Use an Inhibitor: For reactions in alcohol solutions at higher temperatures, adding a polymerization inhibitor can be effective. Alkylhydroxylamines have been shown to be useful for stabilizing unsaturated aldehydes under these conditions.[5] Antioxidants such as Butylated Hydroxytoluene (BHT) can also be added to prevent oxidation, which is often a precursor to polymerization.[1]
-
Control pH: Maintaining a slightly acidic to neutral pH can help stabilize the aldehyde. Lowering the pH can slow down aldol condensation and other base-catalyzed polymerization pathways.[7] However, strong acids can catalyze cationic polymerization.[8][9] Careful pH buffering is key.
-
Dilution: Running the reaction at a lower concentration can reduce the rate of polymerization, as it is a bimolecular process.
-
Slow Addition: Instead of adding all the this compound at once, use a syringe pump to add it slowly over the course of the reaction. This keeps the instantaneous concentration of the free aldehyde low.
Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store neat this compound?
A1: Storing neat aldehydes is challenging. If you must store it neat, ensure it is under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[3][6] Some evidence suggests that aluminum containers may be superior to glass for long-term stability of certain aldehydes.[1] However, the most recommended practice is to dilute the aldehyde for storage.[1]
Q2: What is the best solvent for storing this compound?
A2: Primary alcohols are excellent solvents for storing aldehydes. In an alcoholic solution, the aldehyde exists in equilibrium with its hemiacetal form. Hemiacetals are significantly more stable and less prone to polymerization.[1] Diluting to a 10% solution in ethanol or methanol is a practical approach for creating a stable stock.[1][4]
Q3: What inhibitors can I add to my this compound solution for long-term storage?
A3: Several types of inhibitors can be used, and the best choice may depend on your specific application and downstream chemistry.
-
Antioxidants: BHT (Butylated Hydroxytoluene) is commonly used to prevent oxidation, which can initiate polymerization. A typical concentration is 50-200 ppm.[1]
-
Radical Scavengers: Hydroquinone is a classic polymerization inhibitor, though it is more commonly used for unsaturated aldehydes.[5]
-
Amine-based Inhibitors: Compounds like ammonium acetate have been used to prevent the polymerization of acetaldehyde.[10]
Q4: Can I use a protecting group for the aldehyde functionality?
A4: Yes. If your experimental workflow allows, protecting the highly reactive aldehyde group as an acetal is an excellent strategy. Reacting this compound with a diol like ethylene glycol in the presence of an acid catalyst will form a cyclic acetal. Cyclic acetals are stable under neutral and basic conditions and can be easily removed by treatment with aqueous acid to regenerate the aldehyde when needed.[11][12] The ketone functionality is generally less reactive than the aldehyde and may not react under carefully controlled conditions.[13]
Data Summary Table
| Parameter | Recommendation | Rationale | Citations |
| Storage Temperature | 2-8°C (for neat or non-alcoholic solutions) or Room Temp (in alcohol) | Refrigeration slows most degradation pathways. However, some trimers form faster at low temperatures; dilution in alcohol provides stability at RT. | [1][6] |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation to carboxylic acids, which can catalyze polymerization. | [3][6] |
| Recommended Solvent | Primary Alcohols (e.g., Ethanol) at ~10% w/v | Forms a more stable hemiacetal in equilibrium, reducing the concentration of the free aldehyde. | [1] |
| pH Range for Stability | Slightly Acidic to Neutral (pH 4-7) | Lower pH slows base-catalyzed aldol condensation and polymerization. Strong acids can cause cationic polymerization. | [7] |
| Inhibitor: BHT | 50 - 200 ppm | Antioxidant that prevents the formation of radical and peroxide initiators. | [1] |
| Inhibitor: Ammonium Acetate | ~30 ppm (1:30,000 ratio with acetaldehyde) | Acts as a stabilizer. The optimal concentration for this compound would need to be determined empirically. | [10] |
Experimental Protocol: Evaluating Stabilizer Efficacy
This protocol outlines a method to compare the stability of this compound under different storage conditions.
Objective: To determine the optimal storage solvent and inhibitor for preventing the degradation of this compound over time.
Materials:
-
This compound
-
Anhydrous Ethanol (Primary Alcohol Solvent)
-
Anhydrous Dichloromethane (Aprotic Control Solvent)
-
BHT (Inhibitor)
-
Internal Standard (e.g., Dodecane, for GC analysis)
-
GC-MS or qNMR instrumentation
-
Vials with septa caps
-
Nitrogen or Argon gas source
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL Dodecane) in a suitable solvent.
-
Prepare a concentrated stock solution of BHT (e.g., 1 mg/mL) in ethanol.
-
-
Sample Preparation (perform under inert atmosphere in a glovebox if possible):
-
Label four sets of vials for each time point (e.g., T=0, T=1 week, T=4 weeks).
-
Condition A (Neat Control): Add 100 mg of this compound to each vial in the set.
-
Condition B (Aprotic Solvent): Add 100 mg of this compound and 1 mL of Dichloromethane to each vial.
-
Condition C (Alcohol Solvent): Add 100 mg of this compound and 1 mL of Ethanol to each vial.
-
Condition D (Alcohol + Inhibitor): Add 100 mg of this compound, 1 mL of Ethanol, and 10 µL of the BHT stock solution (yields 100 ppm BHT) to each vial.
-
-
Storage:
-
Blanket the headspace of each vial with nitrogen or argon, then seal tightly.
-
Store one complete set of vials for each condition at 4°C and another set at room temperature (~22°C).
-
-
Analysis (Time Points: 0, 1 week, 4 weeks, etc.):
-
T=0 Analysis: Immediately take one vial from each condition.
-
Dilute a known aliquot of the sample with a suitable solvent (e.g., ethyl acetate).
-
Add a precise amount of the internal standard stock solution.
-
Analyze by GC-MS or qNMR to determine the initial concentration ratio of this compound to the internal standard.
-
Subsequent Time Points: At each designated time point, retrieve a new set of vials and repeat the analysis.
-
-
Data Interpretation:
-
Compare the concentration of this compound remaining at each time point for all conditions.
-
The condition that maintains the highest concentration of the monomer over time is the most effective for stabilization.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving polymerization issues with this compound.
References
- 1. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 2. Polymerization of Acetaldehyde [jstage.jst.go.jp]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Formaldehyde - Wikipedia [en.wikipedia.org]
- 5. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 6. wcu.edu [wcu.edu]
- 7. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. CN103588626A - Method for preventing polymerization of acetaldehyde - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. google.com [google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability issues of 4-Ethyl-5-oxooctanal under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-5-oxooctanal, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in purity over time when stored in an acidic buffer. What could be the cause?
A1: this compound contains both an aldehyde and a ketone functional group, making it susceptible to acid-catalyzed reactions. The observed decrease in purity is likely due to degradation of the molecule. Potential degradation pathways under acidic conditions include acid-catalyzed self-aldol condensation, enolization, and hydration of the carbonyl groups.
Q2: I am observing the formation of a new, less polar compound in my acidic formulation of this compound. What is this new compound likely to be?
A2: The formation of a less polar compound suggests a condensation reaction followed by dehydration. Under acidic conditions, this compound can undergo an intramolecular or intermolecular aldol condensation. The initial product is a β-hydroxy aldehyde or ketone, which can then lose a molecule of water to form a more stable, conjugated α,β-unsaturated carbonyl compound. This new compound would be less polar than the starting material.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to control the pH of your solution. Whenever possible, maintain the pH close to neutral. If acidic conditions are required for your experiment, consider running the experiment at a lower temperature to decrease the rate of degradation reactions. It is also advisable to use freshly prepared solutions of this compound.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the stability of this compound. You can track the decrease in the peak area of the parent compound over time and observe the appearance of new peaks corresponding to degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of the degradation products.
Troubleshooting Guides
Issue: Unexpected Peak Broadening or Splitting in HPLC Analysis
-
Possible Cause: The acidic mobile phase may be causing on-column degradation or isomerization of this compound. The molecule can enolize at either of the α-carbons, leading to the formation of different enol isomers which may have slightly different retention times.
-
Troubleshooting Steps:
-
Neutralize the Mobile Phase: If your separation chemistry allows, try using a buffered mobile phase with a pH closer to neutral.
-
Lower the Column Temperature: Reducing the column temperature can slow down on-column reactions.
-
Use a Shorter Analysis Time: A faster gradient or a shorter column can minimize the time the compound spends in the acidic environment.
-
Issue: Inconsistent Results in Biological Assays
-
Possible Cause: If your assay buffer is acidic, this compound may be degrading during the assay, leading to a lower effective concentration of the active compound and thus, inconsistent results.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Buffer: Perform a time-course experiment where you incubate this compound in the assay buffer for the duration of your experiment and analyze its purity at different time points using HPLC.
-
Modify Assay Conditions: If significant degradation is observed, consider if it's possible to adjust the assay pH to be closer to neutral or shorten the incubation time.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your assays to ensure you are starting with the correct concentration.
-
Quantitative Data on Stability
The following table provides hypothetical data on the stability of this compound under different acidic conditions to illustrate the expected trends. This data is for illustrative purposes only and should not be considered as experimental results.
| pH | Temperature (°C) | Time (hours) | Remaining this compound (%) | Major Degradation Product |
| 3.0 | 25 | 24 | 75 | α,β-unsaturated cyclic ketone |
| 3.0 | 40 | 24 | 55 | α,β-unsaturated cyclic ketone |
| 5.0 | 25 | 24 | 92 | β-hydroxy cyclic ketone |
| 5.0 | 40 | 24 | 85 | β-hydroxy cyclic ketone |
| 6.5 | 25 | 24 | >99 | Not Detected |
| 6.5 | 40 | 24 | 98 | Not Detected |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
1. Objective: To determine the rate of degradation of this compound at a specific acidic pH and temperature.
2. Materials:
-
This compound
-
Buffer solutions of the desired pH (e.g., citrate buffer for pH 3 and 5, phosphate buffer for pH 6.5)
-
HPLC grade acetonitrile and water
-
HPLC system with a C18 column and UV detector
-
Constant temperature incubator or water bath
3. Method:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare the test solutions: Dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL. Prepare a sufficient volume for sampling at all time points.
-
Incubate the solutions: Place the test solutions in a constant temperature incubator or water bath set to the desired temperature.
-
Sample at time points: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.
-
Quench the reaction (if necessary): Immediately neutralize the aliquot with a small amount of a suitable base to stop further degradation before analysis.
-
Analyze by HPLC: Inject the samples onto the HPLC system. Use a suitable gradient method with a mobile phase of acetonitrile and water to separate this compound from its degradation products. Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: Determine the peak area of this compound at each time point. Calculate the percentage of the remaining compound relative to the initial time point (t=0). Plot the percentage of remaining compound versus time to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Inferred degradation pathway of this compound in acidic conditions.
Purification challenges for bifunctional compounds like 4-Ethyl-5-oxooctanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of bifunctional compounds, with a specific focus on molecules like 4-Ethyl-5-oxooctanal which contains both an aldehyde and a ketone functional group.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying a bifunctional compound like this compound?
A1: The primary challenges arise from the similar reactivity and polarity of the two carbonyl functional groups (aldehyde and ketone). This can lead to:
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Co-elution in chromatography: The polarity of the aldehyde and ketone groups are very similar, making their separation by standard normal-phase or reverse-phase chromatography difficult.
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Similar solubility: Finding a suitable solvent for selective crystallization can be challenging as both functional groups will have similar interactions with the solvent.
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Instability: Aldehydes are prone to oxidation to carboxylic acids, and both functional groups can undergo side reactions under non-optimal conditions (e.g., aldol condensation).
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Difficulty in selective chemical derivatization: Reagents that react with one carbonyl group may also react with the other, complicating purification strategies that rely on chemical separation.
Q2: Can I use standard column chromatography to purify this compound?
A2: While challenging, it is possible. Success depends on optimizing the chromatographic conditions. Here are some tips:
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Solvent System Screening: A thorough screening of solvent systems with varying polarities is crucial. Consider using mixtures of hexanes, ethyl acetate, dichloromethane, and methanol.
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Gradient Elution: A shallow gradient of the polar solvent can help resolve compounds with similar retention factors.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina or other specialized stationary phases.[1] Deactivated silica gel can also be an option if the compound is sensitive to the acidity of standard silica.[1]
Q3: Are there any chemical methods to facilitate the separation of aldehydes and ketones?
A3: Yes, a common and effective method is bisulfite extraction. This technique relies on the reversible reaction of aldehydes and sterically unhindered ketones with sodium bisulfite to form a charged adduct.[2][3] This adduct is water-soluble and can be separated from the unreacted organic components in an extraction.[2][3] The aldehyde or ketone can then be regenerated by treating the aqueous layer with a base.[2]
Troubleshooting Guides
Problem: Poor Separation in Column Chromatography
Symptoms:
-
Broad peaks in the chromatogram.
-
Overlapping peaks of the desired compound and impurities.
-
Inability to achieve baseline separation.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Re-evaluate the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.[1] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of compound to silica gel by weight. |
| Poor Column Packing | Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Instability on Silica | Test for stability by spotting the compound on a TLC plate and letting it sit for an extended period before eluting. If degradation occurs, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1] |
Problem: Compound Fails to Crystallize
Symptoms:
-
The compound remains as an oil even after cooling and solvent evaporation.
-
Formation of an amorphous solid instead of crystals.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Try to pre-purify the compound using a quick filtration through a plug of silica gel.[1] |
| Inappropriate Solvent | The ideal solvent should dissolve the compound when hot but not at room temperature.[4] Perform small-scale solubility tests with various solvents. |
| Supersaturation Not Achieved | The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration.[4] |
| Rapid Cooling | Cool the solution slowly to allow for the formation of well-defined crystals. Rapid cooling often leads to the formation of small or impure crystals.[5] |
| No Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4][5] |
Experimental Protocols
Protocol 1: Purification via Bisulfite Extraction
This protocol is designed for the selective separation of an aldehyde from a mixture.
Materials:
-
Crude mixture containing this compound
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite solution
-
Hexanes
-
10% Sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude mixture in a minimal amount of DMF.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution and shake vigorously for 1-2 minutes.[2]
-
Add an equal volume of hexanes to the separatory funnel and shake to extract the non-aldehyde/ketone components.
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde.
-
Drain the aqueous layer into a clean flask.
-
To regenerate the aldehyde, carefully add 10% NaOH solution to the aqueous layer until the solution is basic (test with pH paper).
-
Extract the regenerated aldehyde with hexanes.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Workflow for the purification of an aldehyde using bisulfite extraction.
Caption: Logical workflow for troubleshooting common purification problems.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Ethyl-5-oxooctanal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Ethyl-5-oxooctanal. The following sections offer detailed protocols and solutions to common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude sample of this compound?
A1: Impurities in this compound typically depend on the synthetic route and storage conditions. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursor aldehydes, ketones, or alkyl halides.
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid (4-ethyl-5-oxooctanoic acid), especially upon prolonged exposure to air.
-
Side-Reaction Products: If synthesized via a Wittig reaction, triphenylphosphine oxide is a common, high-boiling point impurity.[1][2]
-
Self-Condensation Products: Aldehydes can undergo self-condensation reactions (aldol condensation), leading to higher molecular weight impurities.
Q2: What is the most effective general method for purifying this compound?
A2: For aldehydes and some reactive ketones, the most effective and widely used purification technique is the formation of a sodium bisulfite adduct.[3][4][5] This method is highly selective for aldehydes. The process involves reacting the crude material with a saturated aqueous solution of sodium bisulfite to form a charged adduct, which is water-soluble. Organic impurities can then be washed away with an organic solvent. The pure aldehyde is subsequently regenerated from the aqueous layer.[3][6]
Q3: Can column chromatography be used to purify this compound?
A3: Yes, silica gel column chromatography is a viable alternative for purifying this compound, especially for removing non-aldehydic impurities like triphenylphosphine oxide. However, aldehydes can sometimes be unstable on silica gel, potentially leading to decomposition or self-condensation. It is recommended to use a carefully chosen solvent system and to run the column relatively quickly.
Q4: My aldehyde is aliphatic. Does the standard bisulfite extraction protocol need to be modified?
A4: Yes, for aliphatic aldehydes like this compound, the reaction with sodium bisulfite can be slow. To improve the reaction rate and ensure complete adduct formation, a water-miscible organic solvent such as dimethylformamide (DMF), methanol, or THF should be used to dissolve the crude mixture before adding the saturated sodium bisulfite solution.[3][6] This ensures better contact between the aldehyde and the bisulfite ions.[4][6]
Q5: How is the pure this compound recovered from the bisulfite adduct?
A5: The bisulfite addition reaction is reversible. To recover the aldehyde, the aqueous layer containing the adduct is treated with a base, such as sodium hydroxide or sodium carbonate, until it is strongly basic.[3] This decomposes the adduct, regenerating the pure aldehyde, which will typically separate from the aqueous layer. It can then be extracted with a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane).
Troubleshooting Guide
Q: An insoluble solid has formed between the aqueous and organic layers during the bisulfite extraction. What should I do?
A: For some non-polar aldehydes, the bisulfite adduct may not be soluble in either the organic or the aqueous layer. If a solid precipitates at the interface, the entire biphasic mixture should be filtered through a pad of Celite to remove the insoluble adduct.[3][4] The layers of the filtrate can then be separated. The pure aldehyde can be recovered from the solid adduct on the Celite by washing it with a basic solution and extracting the regenerated aldehyde.
Q: An emulsion formed during the liquid-liquid extraction. How can I resolve this?
A: Emulsions are common when performing extractions. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force the separation of layers.
-
If the emulsion persists, filter the mixture through a pad of Celite.
Q: The yield of my purified aldehyde is very low. What are the potential causes?
A: Low recovery can result from several factors:
-
Incomplete Adduct Formation: Ensure sufficient time and adequate mixing. For aliphatic aldehydes, the use of a co-solvent like DMF is critical.[6]
-
Incomplete Regeneration: Check that the aqueous layer containing the adduct was made sufficiently basic to reverse the reaction. Use a pH meter or pH paper to confirm.
-
Losses During Extraction: Ensure you perform multiple extractions of the regenerated aldehyde from the aqueous phase to maximize recovery.
Data Presentation
The choice of purification method depends on the primary impurities and the desired final purity. The table below summarizes the effectiveness of common techniques.
| Purification Method | Principle of Separation | Key Impurities Removed | Typical Purity Achieved | Advantages & Disadvantages |
| Bisulfite Adduct Formation | Reversible chemical reaction & extraction | Other aldehydes, reactive ketones | >95%[6] | Pro: Highly selective for aldehydes. Con: Requires a chemical reaction and regeneration step. |
| Silica Gel Chromatography | Differential adsorption based on polarity | A wide range of impurities (e.g., alcohols, triphenylphosphine oxide) | Variable, can exceed 99% | Pro: Can achieve very high purity. Con: Potential for sample degradation on silica; can be time-consuming. |
| Vacuum Distillation | Separation based on boiling point differences | Non-volatile impurities, residual solvents | High | Pro: Good for large scales. Con: Risk of thermal degradation for sensitive compounds. |
| Aqueous Basic Wash | Acid-base extraction | Acidic impurities (e.g., carboxylic acids) | Specific to acidic contaminants | Pro: Simple and fast. Con: Only removes acidic impurities. |
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Adduct Formation
This protocol is adapted for aliphatic aldehydes.[6]
-
Dissolution: Dissolve the crude this compound (1.0 eq) in dimethylformamide (DMF, approx. 10 mL per 1 g of crude material) in a flask or separatory funnel.
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃, approx. 2.5 mL per 1 mL of DMF). Shake the mixture vigorously for at least 30 seconds.[4]
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake the mixture and allow the layers to separate. Drain the aqueous layer (which now contains the bisulfite adduct) and set it aside. Discard the organic layer, which contains the non-aldehydic impurities.
-
Back-Washing: To remove any residual impurities and DMF, wash the reserved aqueous layer again with a fresh portion of the organic solvent. Separate the layers and retain the aqueous layer.
-
Regeneration of Aldehyde: Transfer the clean aqueous layer to a clean separatory funnel. Add a fresh portion of an extraction solvent (e.g., diethyl ether). Slowly add 1 M sodium hydroxide (NaOH) solution while monitoring the pH, until the solution is strongly basic (pH > 10). This will reverse the bisulfite reaction.[3]
-
Isolation of Pure Product: Shake the funnel to extract the regenerated this compound into the organic layer. Separate the layers and collect the organic phase. Perform two more extractions of the aqueous layer with the organic solvent to maximize recovery.
-
Drying and Concentration: Combine all organic extracts, dry them over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Purification Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for crude this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 4-Ethyl-5-oxooctanal Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 4-Ethyl-5-oxooctanal isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: this compound possesses at least one chiral center at the C4 position, leading to the existence of enantiomers. Depending on the synthesis route and potential side reactions, diastereomers and positional isomers might also be present. The primary challenges are:
-
Co-elution: Due to their similar physicochemical properties, isomers often have very close retention times, leading to poor resolution.
-
Peak Tailing or Fronting: Interactions between the analyte and the stationary phase can lead to asymmetrical peak shapes, complicating quantification.[1]
-
Low Sensitivity: If the isomers are present at low concentrations, achieving a good signal-to-noise ratio can be difficult.
Q2: What are the initial steps for developing a separation method for these isomers?
A2: A systematic approach is crucial. Start by understanding the nature of your sample: are you expecting enantiomers, diastereomers, or both?
-
Column Selection: Begin with a standard C18 column for initial screening under reversed-phase conditions. If diastereomers are present, they may be separable on an achiral phase. For enantiomers, a chiral stationary phase (CSP) is necessary.[2]
-
Mobile Phase Screening: Start with a simple mobile phase, such as acetonitrile/water or methanol/water, and run a gradient elution to get a general idea of the retention behavior.
-
Detection: Use a UV detector if the molecule has a chromophore (the carbonyl group offers weak UV absorbance). If not, or for higher sensitivity, consider derivatization or using a mass spectrometer (MS) or evaporative light scattering detector (ELSD).
Q3: When should I consider using a chiral stationary phase (CSP)?
A3: A chiral stationary phase is essential for the separation of enantiomers.[2] Diastereomers, being different chemical entities, can often be separated on a standard achiral column. If you have confirmed the presence of enantiomers or if you are unable to resolve all isomers on an achiral phase, screening a variety of CSPs is the next logical step. Polysaccharide-based CSPs are a common starting point for their broad applicability.[3]
Q4: Can derivatization help in the separation of this compound isomers?
A4: Yes, derivatization can be a powerful tool. Derivatizing the aldehyde or ketone functional group with a chiral reagent can create diastereomeric derivatives that may be more easily separated on a standard achiral column.[2] Additionally, derivatization can improve detection by introducing a strong chromophore or fluorophore. For aldehydes and ketones, a common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which forms stable hydrazones that are readily detected by UV-Vis.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers.
Problem 1: Poor Resolution or Co-eluting Peaks
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | For diastereomers, screen different achiral phases (e.g., C18, Phenyl, Cyano). For enantiomers, screen a range of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type).[6] |
| Mobile Phase Composition Not Optimal | Reversed-Phase: Adjust the organic modifier (acetonitrile vs. methanol) and the aqueous phase composition. A lower percentage of the organic solvent will generally increase retention and may improve resolution. Normal-Phase: Vary the ratio of non-polar and polar solvents (e.g., hexane/isopropanol). |
| Incorrect pH of Mobile Phase | Although this compound does not have strongly ionizable groups, subtle changes in pH can sometimes influence peak shape and selectivity, especially if additives are used. |
| Temperature Not Optimized | Vary the column temperature. Sometimes, sub-ambient temperatures can enhance chiral recognition, while elevated temperatures can improve efficiency and reduce analysis time.[7][8] |
| Inappropriate Mobile Phase Additives | For chiral separations, adding small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) can significantly impact selectivity.[9][10] For reversed-phase, chiral mobile phase additives can also be explored.[11][12] |
Problem 2: Peak Tailing or Fronting
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Secondary Interactions with Stationary Phase | Add a mobile phase modifier to mask active sites on the silica support (e.g., a small amount of a competing base like triethylamine). |
| Column Degradation | Flush the column with a strong solvent or, if necessary, replace the column. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase if possible. |
Problem 3: Peak Splitting
| Possible Cause | Suggested Solution |
| Column Void or Channeling | Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced. |
| Partially Blocked Frit | Back-flush the column. If this does not resolve the issue, the frit may need to be replaced. |
| Sample Injector Issue | Ensure the injector is not partially plugged and that the injection volume is consistent. |
| Co-elution of Very Similar Isomers | This may appear as a split peak. Further method development is needed to improve resolution (see "Poor Resolution" section). |
Problem 4: Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant temperature. |
| Column Equilibration is Insufficient | Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient run. |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols (Illustrative Examples)
Disclaimer: The following protocols are illustrative examples for the separation of aliphatic keto-aldehyde isomers and have not been specifically validated for this compound. They should be used as a starting point for method development.
Protocol 1: Achiral Separation of Diastereomers (Reversed-Phase)
This method is a starting point for separating diastereomers of a C10 keto-aldehyde.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (for carbonyl absorbance) or MS |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile |
Protocol 2: Chiral Separation of Enantiomers (Normal-Phase)
This method is a generic starting point for separating enantiomers of a keto-aldehyde using a chiral stationary phase.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Sample Preparation | Dissolve sample in mobile phase |
Data Presentation (Illustrative Examples)
Table 1: Effect of Mobile Phase Composition on Resolution of Diastereomers (Achiral Separation)
| Mobile Phase (Acetonitrile:Water) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 40:60 | 12.5 | 13.1 | 1.2 |
| 50:50 | 8.2 | 8.5 | 0.9 |
| 60:40 | 5.1 | 5.3 | 0.7 |
Table 2: Screening of Chiral Stationary Phases for Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Selectivity (α) | Resolution (Rs) |
| Chiralpak® AD-H | Hexane/IPA (90:10) | 10.2 | 11.5 | 1.15 | 1.8 |
| Chiralcel® OD-H | Hexane/IPA (90:10) | 9.8 | 10.5 | 1.08 | 1.1 |
| Lux® Cellulose-1 | Hexane/IPA (90:10) | 12.1 | 12.1 | 1.00 | 0.0 |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound isomers.
Caption: A decision tree for troubleshooting poor peak resolution in the separation of isomers.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. auroraprosci.com [auroraprosci.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 12. US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations - Google Patents [patents.google.com]
Technical Support Center: 4-Ethyl-5-oxooctanal Degradation Studies
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 4-Ethyl-5-oxooctanal under typical experimental conditions?
A1: Based on its structure, this compound possesses both an aldehyde and a ketone functional group. The aldehyde is the more reactive site and is susceptible to oxidation. The primary degradation pathway is likely the oxidation of the aldehyde group to a carboxylic acid, forming 4-Ethyl-5-oxooctanoic acid.[1][2][3][4][5] This can occur in the presence of mild oxidizing agents or through autoxidation when exposed to air over time.[6] Under stronger oxidative conditions, cleavage of carbon-carbon bonds adjacent to the ketone may occur, although this is generally less favorable.[2]
Q2: How can I monitor the degradation of this compound in my samples?
A2: Several analytical techniques can be employed to monitor the degradation of this compound. The most common methods involve chromatography coupled with mass spectrometry (GC-MS or LC-MS).[7][8] These techniques allow for the separation and identification of the parent compound and its degradation products. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance the detection of carbonyl compounds by GC-MS or HPLC.[8][9][10]
Q3: What are some common causes of unexpected or rapid degradation of this compound during my experiments?
A3: Unexpected degradation can be caused by several factors:
-
Presence of Oxidizing Agents: Contaminants in solvents or reagents can act as oxidizing agents.
-
Exposure to Air (Oxygen): Autoxidation can occur, especially with prolonged storage or handling in open containers.[6]
-
Light Exposure: Photochemical degradation can occur, particularly in the presence of photosensitizers.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of degradation reactions.[11]
-
Incompatible pH: Both acidic and basic conditions can potentially catalyze degradation reactions.
Troubleshooting Guides
Issue 1: Inconsistent quantification of this compound in stored samples.
-
Possible Cause: Analyte instability during storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure samples are stored at a consistently low temperature (e.g., -80°C) and protected from light.
-
Assess Freeze-Thaw Stability: Perform a freeze-thaw stability study to determine if repeated cycling from frozen to room temperature affects the analyte concentration.[12]
-
Investigate Matrix Effects: The sample matrix can influence stability. Consider performing stability studies in the specific matrix of your experiment.
-
Use of Stabilizing Agents: If degradation persists, the addition of antioxidants or other stabilizing agents may be necessary.[12]
-
Issue 2: Appearance of unknown peaks in chromatograms of this compound samples.
-
Possible Cause: Formation of degradation products or presence of interfering compounds.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weight and fragmentation pattern of the unknown peaks. This can help in identifying potential degradation products like 4-Ethyl-5-oxooctanoic acid.
-
Analyze Blank Samples: Run blank matrix samples (without the analyte) to check for interfering compounds originating from the sample matrix or solvents.
-
Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under controlled conditions (e.g., with a mild oxidizing agent) to see if the unknown peaks are generated.[13] This can help confirm the identity of degradation products.
-
Issue 3: Poor chromatographic peak shape or resolution for this compound and its potential degradation products.
-
Possible Cause: Suboptimal chromatographic conditions or column degradation.
-
Troubleshooting Steps:
-
Optimize Mobile Phase/Temperature Program: Adjust the solvent gradient (for LC) or temperature program (for GC) to improve separation.
-
Check Column Health: Column performance can degrade over time. Flush the column or try a new column to see if peak shape improves.
-
Consider Derivatization: Derivatizing the carbonyl groups can improve chromatographic properties and resolution.[7][8]
-
Experimental Protocols
Protocol 1: Analysis of this compound Degradation by GC-MS
-
Sample Preparation:
-
Thaw frozen samples to room temperature.
-
Vortex samples for 30 seconds.
-
Transfer an aliquot of the sample to a clean vial.
-
-
Derivatization (using PFBHA):
-
Add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., acetonitrile) to the sample.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to allow for the derivatization reaction to complete.[10]
-
Cool the sample to room temperature.
-
-
Extraction:
-
Perform a liquid-liquid extraction using a non-polar solvent like hexane to extract the derivatized analytes.
-
Collect the organic layer.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system.
-
Employ a suitable capillary column (e.g., Rtx-5MS).[14]
-
Use a temperature program that allows for the separation of the derivatized this compound and its potential degradation products.
-
Operate the mass spectrometer in a suitable mode (e.g., negative chemical ionization) for sensitive detection of the PFBHA-oxime derivatives.[14]
-
Protocol 2: Qualitative Test for Aldehyde Degradation (Tollens' Test)
This test can qualitatively indicate the presence of the aldehyde group in this compound and its disappearance upon oxidation.
-
Prepare Tollens' Reagent:
-
Perform the Test:
-
Observation:
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
| Storage Condition | Duration | Analyte Recovery (%) | Key Degradation Product |
| Room Temperature (in air, light) | 24 hours | 85% | 4-Ethyl-5-oxooctanoic acid |
| 4°C (in air, dark) | 7 days | 92% | 4-Ethyl-5-oxooctanoic acid |
| -20°C (dark) | 30 days | 98% | Not Detected |
| 3 Freeze-Thaw Cycles | N/A | 95% | 4-Ethyl-5-oxooctanoic acid |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: Proposed primary degradation pathway of this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehydes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. waters.com [waters.com]
- 10. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 11. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 14. researchgate.net [researchgate.net]
- 15. Aldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Ethyl-5-oxooctanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethyl-5-oxooctanal. The information is tailored for researchers, scientists, and drug development professionals engaged in scaling up this synthesis.
Proposed Synthesis of this compound
A plausible two-step synthetic route for this compound involves a Stetter reaction followed by a selective reduction.
Step 1: Stetter Reaction
The synthesis commences with a Stetter reaction between propanal and ethyl vinyl ketone, catalyzed by an N-heterocyclic carbene (NHC), to form the 1,4-dicarbonyl intermediate, 4-ethyl-5-oxooctan-1-al.
Step 2: Selective Reduction
The resulting diketone is then selectively reduced at the more reactive aldehyde group to yield the target molecule, this compound. A mild reducing agent, such as sodium triacetoxyborohydride, is proposed for this transformation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Stetter reaction | 1. Inactive or degraded NHC catalyst. 2. Presence of water or protic impurities. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry of reactants. | 1. Use freshly prepared or properly stored NHC catalyst. Consider using a pre-catalyst that generates the active NHC in situ. 2. Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. Stetter reactions can be sensitive to temperature fluctuations. 4. Carefully control the addition rate and stoichiometry of propanal and ethyl vinyl ketone. |
| Formation of side products in Stetter reaction (e.g., benzoin condensation of propanal) | 1. Propanal self-condensation is competing with the desired Stetter reaction. 2. Catalyst decomposition. | 1. Slowly add propanal to the reaction mixture containing the catalyst and ethyl vinyl ketone to maintain a low concentration of the aldehyde. 2. Ensure the reaction temperature is not too high, which can lead to catalyst degradation. |
| Incomplete or no reaction in selective reduction | 1. Inactive or insufficient reducing agent. 2. Reaction conditions are not optimal. | 1. Use a fresh batch of sodium triacetoxyborohydride. Ensure the correct molar equivalent is used. 2. Monitor the reaction pH; this reduction is often more efficient under mildly acidic conditions. |
| Over-reduction to the diol | 1. The reducing agent is too reactive. 2. The reaction was allowed to proceed for too long or at too high a temperature. | 1. Use a milder reducing agent. 2. Carefully monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. |
| Difficulty in purifying the final product | 1. The presence of closely related impurities. 2. The product is unstable during purification. | 1. Employ high-performance liquid chromatography (HPLC) or flash chromatography with a carefully selected solvent system. 2. Keep the temperature low during purification and consider using a rotary evaporator at reduced pressure to remove solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-heterocyclic carbene (NHC) in the Stetter reaction?
A1: The NHC acts as a catalyst. It adds to the aldehyde (propanal), inverting its polarity (umpolung) and allowing it to act as a nucleophile that attacks the α,β-unsaturated ketone (ethyl vinyl ketone).
Q2: How can I monitor the progress of the Stetter reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.
Q3: Why is a selective reduction necessary in the second step?
A3: The intermediate from the Stetter reaction contains two carbonyl groups: an aldehyde and a ketone. To obtain the desired this compound, the more reactive aldehyde group must be selectively reduced while leaving the ketone group intact.
Q4: Are there alternative methods for the synthesis of this compound?
A4: Yes, other synthetic strategies could include a Michael addition of an appropriate enolate to an α,β-unsaturated aldehyde, or the ozonolysis of a suitable cyclic olefin precursor.
Q5: What are the safety precautions I should take when running these reactions?
A5: Both propanal and ethyl vinyl ketone are volatile and flammable. All manipulations should be carried out in a well-ventilated fume hood. The use of an inert atmosphere is recommended for the Stetter reaction to prevent catalyst deactivation. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Experimental Protocols
Protocol 1: Synthesis of 4-ethyl-5-oxooctan-1-al via Stetter Reaction
-
To a dried flask under an inert atmosphere, add the NHC pre-catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) and a mild base (e.g., DBU) in a dry, aprotic solvent (e.g., THF).
-
Stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.
-
Add ethyl vinyl ketone to the reaction mixture.
-
Slowly add propanal to the mixture via a syringe pump over a period of 2 hours.
-
Allow the reaction to stir at room temperature for 24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Reduction to this compound
-
Dissolve the purified 4-ethyl-5-oxooctan-1-al in a suitable solvent (e.g., dichloromethane).
-
Add sodium triacetoxyborohydride to the solution in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in the Stetter Reaction.
Technical Support Center: Catalyst Selection for Selective Reduction of 4-Ethyl-5-oxooctanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of 4-Ethyl-5-oxooctanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the selective reduction of a keto-aldehyde like this compound?
A1: The two primary strategies for the selective reduction of a keto-aldehyde involve the chemoselective reduction of either the aldehyde or the ketone functional group. The choice of strategy depends on the desired product. Aldehydes are generally more reactive than ketones, which allows for their selective reduction using milder or sterically hindered reducing agents.[1] Conversely, selective ketone reduction in the presence of an aldehyde often requires protecting the aldehyde group or using specific reaction conditions that favor ketone reduction.[2][3]
Q2: Which catalysts are recommended for the selective reduction of the aldehyde group in this compound?
A2: For the selective reduction of the aldehyde in the presence of a ketone, several catalytic systems are effective:
-
Raney Nickel: This catalyst can be used for the chemoselective hydrogenation of aldehydes.[4]
-
Sodium Borohydride (NaBH₄) with additives: A combination of NaBH₄ and acetylacetone is a bench-stable system that efficiently reduces aldehydes while leaving ketones intact.[5] Other modifications to NaBH₄-based systems can also achieve high selectivity.[6]
-
Sodium triacetoxyborohydride: This milder hydride donor is less reactive and will selectively react with the more electrophilic aldehyde.[1]
Q3: How can I selectively reduce the ketone group in this compound?
A3: Selective reduction of the ketone in the presence of the more reactive aldehyde is more challenging but can be achieved using specific methods:
-
Luche Reduction: This method utilizes a combination of sodium borohydride (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol or ethanol.[2] Under these conditions, the aldehyde preferentially forms an acetal with the solvent, rendering it unreactive towards the reducing agent, thus allowing for the selective reduction of the ketone.[2]
-
Biocatalysis: Certain enzymes, such as superabsorbed alcohol dehydrogenases (e.g., Chiralidon®), have shown a high preference for the reduction of keto groups in the presence of aldehyde groups, offering a "green" alternative to metal-based catalysts.[7]
-
Protection-Deprotection Strategy: The aldehyde can be selectively protected as an acetal, followed by the reduction of the ketone with a standard reducing agent like NaBH₄. The protecting group is then removed to yield the keto-reduced product.[3]
Troubleshooting Guides
Troubleshooting Selective Aldehyde Reduction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low selectivity (ketone is also reduced) | 1. The reducing agent is too reactive. 2. Reaction temperature is too high. 3. Incorrect solvent system. | 1. Switch to a milder or more sterically hindered reducing agent (e.g., sodium triacetoxyborohydride). 2. Perform the reaction at a lower temperature (e.g., -78 °C for NaBH₄ reductions).[8] 3. Use a solvent system that enhances selectivity, such as a mixture of ethanol and dichloromethane for NaBH₄ reductions.[8] |
| Incomplete reaction | 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (for catalytic hydrogenations). 3. Low reaction temperature. | 1. Increase the molar equivalents of the reducing agent. 2. Use freshly prepared or activated Raney Nickel. 3. Gradually increase the reaction temperature, monitoring the selectivity. |
| Side product formation | 1. Over-reduction to the diol. 2. Aldol condensation or other side reactions. | 1. Carefully control the stoichiometry of the reducing agent and the reaction time. 2. Ensure the reaction conditions are not too basic or acidic, depending on the chosen method. |
Troubleshooting Selective Ketone Reduction (Luche Reduction)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low selectivity (aldehyde is also reduced) | 1. Incomplete acetal formation of the aldehyde. 2. Insufficient amount of CeCl₃. 3. Water content in the solvent is too low. | 1. Ensure the use of a protic solvent like methanol or ethanol to facilitate acetal formation.[2] 2. Use the correct stoichiometric ratio of CeCl₃ to the substrate. 3. The presence of water is often crucial for the Luche reduction; ensure the use of CeCl₃·7H₂O or add a controlled amount of water.[2] |
| Incomplete reaction | 1. Insufficient NaBH₄. 2. Low reaction temperature. | 1. Increase the equivalents of NaBH₄. 2. Allow the reaction to warm to room temperature if it is being run at low temperatures. |
| Formation of byproducts | 1. Conjugate reduction if the ketone is α,β-unsaturated (not applicable to this compound). 2. Decomposition of the starting material or product. | 1. The Luche reduction is known for its high 1,2-selectivity, so this is generally not an issue. 2. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids if the product is acid-sensitive). |
Data Presentation
Table 1: Catalyst Performance in Selective Aldehyde Reduction
| Catalyst System | Substrate Example | Solvent | Temp. (°C) | Time | Yield (%) | Selectivity (Aldehyde:Ketone) | Reference |
| NaBH₄ / Acetylacetone | 4-Acetylbenzaldehyde | THF | rt | 1h | 95 | >99:1 | [5] |
| NaBH₄ | 4-Acetylbenzaldehyde | EtOH/CH₂Cl₂ (3:7) | -78 | 30 min | 98 | >95:5 | [8] |
| Raney Nickel / H₂ | Cinnamaldehyde | Toluene | 80 | 2h | 96 | (C=O vs C=C) | [4] |
| Sodium triacetoxyborohydride | Aldehyde/Ketone Mixture | Dichloromethane | rt | 1-2h | >90 | High | [1] |
Table 2: Catalyst Performance in Selective Ketone Reduction
| Catalyst System | Substrate Example | Solvent | Temp. (°C) | Time | Yield (%) | Selectivity (Ketone:Aldehyde) | Reference |
| NaBH₄ / CeCl₃·7H₂O (Luche) | 4-Acetylbenzaldehyde | MeOH | rt | 5 min | 92 | >95:5 | [2] |
| Chiralidon®-R | 4-Acetylbenzaldehyde | Isopropanol | 30 | 24h | 96.5 | High | [7] |
Experimental Protocols
Protocol 1: Selective Aldehyde Reduction using NaBH₄ and Acetylacetone
-
To a solution of this compound (1.0 mmol) in THF (10 mL) at room temperature, add acetylacetone (1.1 mmol).
-
Stir the mixture for 10 minutes.
-
Add NaBH₄ (1.5 mmol) portion-wise over 5 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Ketone Reduction using Luche Reduction
-
Dissolve this compound (1.0 mmol) and CeCl₃·7H₂O (1.2 mmol) in methanol (10 mL) at room temperature.
-
Stir the mixture until the cerium salt is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 mmol) in one portion. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 10-30 minutes.
-
Quench the reaction by adding water (10 mL) and then acidify with 1M HCl to pH ~4-5.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Mandatory Visualization
Caption: Experimental workflow for the selective reduction of this compound.
Caption: Troubleshooting logic for addressing low selectivity in carbonyl reductions.
References
- 1. youtube.com [youtube.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Reduction of a ketone in the presence of an aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. | Semantic Scholar [semanticscholar.org]
- 5. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Ethyl-5-oxooctanal
Molecular Structure and Atom Numbering
The structure of 4-Ethyl-5-oxooctanal, with standardized numbering for NMR assignment, is presented below. Carbon C4 is a chiral center, which leads to the non-equivalence (diastereotopicity) of the protons on the adjacent C3 methylene group and the C9 methylene group of the ethyl substituent.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by a highly deshielded aldehyde proton and complex splitting patterns arising from the chiral center at C4.
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Integration |
| H1 (Aldehyde) | 9.75 | Triplet (t) | 1.5 | 1H |
| H2 | 2.45 | Quartet of Triplets (qt) | 7.5, 1.5 | 2H |
| H3a, H3b | 1.85 - 1.95 | Multiplet (m) | - | 2H |
| H4 | 2.60 | Multiplet (m) | - | 1H |
| H6 | 2.40 | Triplet (t) | 7.5 | 2H |
| H7 | 1.55 | Sextet | 7.5 | 2H |
| H8 | 0.90 | Triplet (t) | 7.5 | 3H |
| H9a, H9b | 1.60 - 1.70 | Multiplet (m) | - | 2H |
| H10 | 0.85 | Triplet (t) | 7.5 | 3H |
Rationale for ¹H Assignment:
-
H1: The aldehyde proton appears at a characteristic downfield shift of around 9.75 ppm.[1][2][3] It is expected to be a triplet due to coupling with the two adjacent H2 protons.
-
H2: These protons are adjacent to the aldehyde group and are expected around 2.45 ppm. They will be split by H1 (triplet) and H3 (triplet), resulting in a complex multiplet, likely a quartet of triplets.
-
H3a, H3b: These methylene protons are adjacent to the C4 chiral center and are therefore diastereotopic, meaning they are chemically non-equivalent.[4][5][6] This non-equivalence can result in separate signals and complex splitting as they couple to each other (geminal coupling) and to the protons on C2 and C4. They are presented here as a multiplet.
-
H4: This methine proton is deshielded by both the aldehyde and ketone functionalities. It is coupled to protons on C3 and C9, leading to a complex multiplet.
-
H6: The methylene protons alpha to the ketone carbonyl (C5) are deshielded and appear around 2.40 ppm. They are split into a triplet by the adjacent H7 protons.
-
H7 & H8: These protons form a standard propyl chain pattern, with H7 appearing as a sextet and the terminal methyl H8 as a triplet.
-
H9a, H9b & H10: These protons belong to the ethyl group at the chiral center. The H9 methylene protons are also diastereotopic and will exhibit complex splitting.[7] The terminal methyl H10 will appear as a triplet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show ten distinct signals, including two highly deshielded carbonyl carbons.
| Assignment | Predicted δ (ppm) |
| C1 (Aldehyde) | 202.5 |
| C2 | 44.0 |
| C3 | 25.5 |
| C4 | 55.0 |
| C5 (Ketone) | 211.0 |
| C6 | 36.5 |
| C7 | 17.5 |
| C8 | 13.8 |
| C9 | 24.0 |
| C10 | 11.5 |
Rationale for ¹³C Assignment:
-
C1 & C5: The carbonyl carbons are the most deshielded. Ketone carbonyls (C5) typically appear further downfield (205-220 ppm) than aldehyde carbonyls (C1, 190-200 ppm).[8][9]
-
C4: The methine carbon attached to two electron-withdrawing groups is expected to be significantly downfield.
-
C2 & C6: The carbons alpha to the carbonyl groups are deshielded and appear in the 35-45 ppm range.
-
C3, C7, C8, C9, C10: These represent the remaining aliphatic carbons, with their chemical shifts determined by their distance from the electron-withdrawing carbonyl groups and substitution patterns.
Comparative Experimental Data
To validate the predicted shifts, the following table compares them with experimental data for Octanal (aldehyde portion) and a predicted spectrum for 3-Ethylheptan-2-one (ketone and ethyl group portion).
| Nucleus | This compound (Predicted) | Octanal (Experimental) [10][11] | 3-Ethylheptan-2-one (Predicted) |
| Aldehyde H | 9.75 ppm | 9.77 ppm | - |
| Aldehyde C | 202.5 ppm | 202.8 ppm | - |
| Ketone C | 211.0 ppm | - | ~212 ppm |
| α-CH₂ (to Aldehyde) | δ(H): 2.45, δ(C): 44.0 | δ(H): 2.42, δ(C): 43.9 | - |
| α-CH₂ (to Ketone) | δ(H): 2.40, δ(C): 36.5 | - | ~δ(H): 2.45, δ(C): 35.5 |
| Alkyl CH₃ | 0.85 - 0.90 ppm | 0.89 ppm | 0.85 - 1.10 ppm |
| Alkyl CH₂/CH | 1.55 - 2.60 ppm | 1.28 - 1.63 ppm | 1.20 - 2.50 ppm |
Note: Data for 3-Ethylheptan-2-one is based on typical values for similar ketones as direct experimental assignment was not available.[12]
Experimental Protocol: NMR Spectroscopy
The following outlines a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
-
A standard single-pulse experiment is used. Key parameters include:
-
Spectral Width: ~16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
The Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.
3. ¹³C NMR Acquisition:
-
The ¹³C spectrum is acquired on the same instrument.
-
A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.
-
Key parameters include:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
4. Advanced Experiments (Optional):
-
To aid in definitive assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
COSY: Identifies proton-proton (J-coupling) correlations.
-
HSQC: Correlates each proton signal with its directly attached carbon signal.
-
Logical Workflow for Spectral Assignment
The process of assigning NMR signals to the molecular structure follows a logical progression, often aided by 2D NMR techniques.
References
- 1. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [app.jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001140) [hmdb.ca]
- 11. Octanal(124-13-0) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Ethyl-5-oxooctanal
For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules into characteristic fragment ions. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Ethyl-5-oxooctanal against a simpler structural analog, 2-hexanone, supported by established fragmentation principles.
Predicted Fragmentation Analysis
The fragmentation of this compound under electron ionization is anticipated to be governed by the established principles of fragmentation for aliphatic aldehydes and ketones. The primary mechanisms at play are α-cleavage, inductive cleavage, and the McLafferty rearrangement.[1] Due to the presence of both an aldehyde and a ketone functional group, the fragmentation pattern is expected to be a composite of pathways initiated at both carbonyl centers.
A molecular ion peak (M+) for this compound is expected, although for aliphatic aldehydes, it may be weak.[2][3] The key fragmentation pathways are predicted to involve cleavage adjacent to the carbonyl groups (α-cleavage) and a specific rearrangement known as the McLafferty rearrangement, which is common for carbonyl compounds possessing a γ-hydrogen.[4][5]
Comparative Fragmentation Patterns
To contextualize the fragmentation of this compound, a comparison with the known fragmentation of a simpler ketone, 2-hexanone, is presented. This comparison highlights how the presence of an additional functional group and a branched alkyl chain introduces complexity in the mass spectrum.
| Fragment Ion (m/z) | Predicted for this compound | Observed for 2-Hexanone | Interpretation |
| Molecular Ion (M+) | 170 | 100 | The intact molecule minus one electron. |
| M-1 | 169 | 99 | Loss of a hydrogen radical, typical for aldehydes.[6] |
| M-29 | 141 | 71 | α-cleavage with loss of an ethyl radical (C2H5). |
| M-43 | 127 | 57 | α-cleavage with loss of a propyl radical (C3H7). |
| M-44 | 126 | 56 | McLafferty rearrangement. |
| M-57 | 113 | 43 | α-cleavage with loss of a butyl radical (C4H9). |
| 58 | 58 | 58 | McLafferty rearrangement product from the ketone. |
| 44 | 44 | - | McLafferty rearrangement product from the aldehyde. |
| 43 | 43 | 43 | Acylium ion [CH3CO]+ from the ketone side. |
| 29 | 29 | - | Formyl cation [CHO]+ from the aldehyde.[7] |
Visualizing the Fragmentation Pathways
The following diagrams, rendered using the DOT language, illustrate the predicted primary fragmentation pathways for this compound.
Caption: Predicted α-cleavage and McLafferty rearrangement pathways for this compound.
Caption: A generalized workflow for the comparative GC-MS analysis of carbonyl compounds.
Experimental Protocols
A typical experimental protocol for the analysis of this compound and similar compounds via Gas Chromatography-Mass Spectrometry (GC-MS) would involve the following steps:
1. Sample Preparation:
-
The sample containing this compound is dissolved in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
For enhanced volatility and thermal stability, derivatization to the corresponding oxime or hydrazone can be performed, although this will alter the fragmentation pattern.
2. Gas Chromatography (GC):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[8]
-
Ion Source Temperature: 230°C.[8]
-
Mass Analyzer: Quadrupole or Time-of-Flight (ToF).
-
Scan Range: m/z 40-400 amu.[8]
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.
4. Data Analysis:
-
The acquired mass spectra are compared against spectral libraries (e.g., NIST) for tentative identification.
-
Manual interpretation of the fragmentation patterns is performed to confirm the structure, especially for novel compounds not present in libraries.
Alternative Analytical Approaches
While GC-MS with electron ionization is a standard and powerful technique for the analysis of volatile and semi-volatile carbonyl compounds, other methods can provide complementary information:
-
Chemical Ionization (CI): A softer ionization technique that often results in a more abundant molecular ion peak, which can be useful for confirming the molecular weight of the analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These techniques are suitable for less volatile or thermally labile compounds. Fragmentation is typically induced in the gas phase through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure elucidation.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the carbonyl (C=O) functional groups.
By combining the predictive power of established fragmentation rules with comparative analysis against known compounds, researchers can confidently approach the structural elucidation of complex molecules like this compound. The methodologies and data presented in this guide offer a robust framework for such analytical endeavors.
References
- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. whitman.edu [whitman.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrometry - EI-MS: M-28 peak in aldehydes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Strategies for 4-Ethyl-5-oxooctanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of three plausible synthetic routes for the preparation of 4-Ethyl-5-oxooctanal, a ketoaldehyde with potential applications in organic synthesis and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document outlines three distinct, theoretically sound strategies: Route 1: Crossed Claisen Condensation , Route 2: Stork Enamine Alkylation , and Route 3: Ozonolysis of a Substituted Alkene . Each route is evaluated based on proposed reaction steps, potential yields, and the complexity of the required experimental procedures. All quantitative data, derived from analogous reactions in the literature, are summarized for ease of comparison. Detailed experimental protocols for key transformations are provided to aid in the practical application of these methods.
Introduction
This compound is a functionalized aliphatic ketoaldehyde. The presence of both a ketone and an aldehyde functionality, along with an ethyl branch, makes it a potentially versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues. This guide aims to provide researchers with a comprehensive overview of viable synthetic approaches to this target molecule, enabling an informed decision on the most suitable method for their specific research needs.
Proposed Synthetic Routes
Three distinct retrosynthetic analyses have been conceptualized, leading to three unique forward synthetic plans. The following sections detail the key transformations and rationale behind each approach.
dot
Caption: Retrosynthetic analysis of this compound.
Comparative Data
The following table summarizes the key quantitative metrics for each proposed synthetic route, based on data from analogous reactions found in the chemical literature.
| Metric | Route 1: Crossed Claisen Condensation | Route 2: Stork Enamine Alkylation | Route 3: Ozonolysis of Alkene |
| Number of Steps | 4 | 3 | 2 |
| Estimated Overall Yield | 30-40% | 50-60% | 60-70% |
| Key Reagents | Sodium ethoxide, LiAlH₄, PCC | Pyrrolidine, 1-bromopropane, H₃O⁺ | Ozone, Dimethyl sulfide |
| Reaction Conditions | Inert atmosphere, cryogenic temps. | Anhydrous conditions | Low temperature (-78 °C) |
| Purification Methods | Distillation, Column Chromatography | Extraction, Column Chromatography | Extraction, Column Chromatography |
| Scalability | Moderate | Good | Good |
Experimental Protocols
Route 1: Crossed Claisen Condensation (Key Step: Condensation)
This route commences with a crossed Claisen condensation between ethyl pentanoate and ethyl propanoate. The resulting β-keto ester is then subjected to hydrolysis, decarboxylation, and selective functional group manipulations to yield the target molecule.
Protocol for Crossed Claisen Condensation:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, a solution of ethyl pentanoate (1.0 eq) and ethyl propanoate (1.2 eq) in anhydrous ethanol is added dropwise over 1 hour.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, ethyl 2-ethyl-3-oxohexanoate, is purified by vacuum distillation.
Route 2: Stork Enamine Alkylation (Key Step: Alkylation)
This approach involves the formation of an enamine from pentanal and pyrrolidine, followed by alkylation with an appropriate propyl halide. Subsequent hydrolysis of the resulting iminium salt affords the desired product. The Stork enamine synthesis is a well-established method for the α-alkylation of aldehydes and ketones.[1][2]
Protocol for Enamine Alkylation:
-
A solution of pentanal (1.0 eq) and pyrrolidine (1.2 eq) in toluene is heated at reflux with a Dean-Stark trap to remove water.
-
After the complete formation of the enamine (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.
-
1-Bromopropane (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours.
-
The resulting iminium salt is hydrolyzed by the addition of 2M hydrochloric acid and vigorous stirring for 4 hours.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude this compound is purified by column chromatography on silica gel.
Route 3: Ozonolysis of a Substituted Alkene (Key Step: Ozonolysis)
This synthetic strategy relies on the oxidative cleavage of a specifically synthesized alkene, 4-ethyl-5-methyloct-4-ene. Ozonolysis provides a direct method to introduce the two required carbonyl functionalities in a single step.[3]
Protocol for Ozonolysis:
-
A solution of 4-ethyl-5-methyloct-4-ene (1.0 eq) in a mixture of dichloromethane and methanol (9:1) is cooled to -78 °C.
-
Ozone is bubbled through the solution until a persistent blue color is observed.
-
The solution is then purged with nitrogen to remove excess ozone.
-
Dimethyl sulfide (1.5 eq) is added, and the reaction mixture is allowed to warm to room temperature and stir for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The target compound, this compound, is isolated and purified by column chromatography.
Logical Workflow for Synthesis Route Selection
The choice of the optimal synthetic route depends on several factors, including the desired scale of the synthesis, available starting materials and equipment, and the importance of overall yield versus step economy. The following diagram illustrates a decision-making workflow.
dot
Caption: Decision workflow for selecting a synthetic route.
Conclusion
This guide has presented three viable, albeit theoretical, synthetic pathways for the preparation of this compound.
-
Route 1 (Crossed Claisen Condensation) is a classic approach but is likely to be the lowest yielding and most labor-intensive due to the number of steps and potential for side reactions.
-
Route 2 (Stork Enamine Alkylation) offers a more direct and likely higher-yielding alternative, leveraging a well-established and reliable transformation.[1][2]
-
Route 3 (Ozonolysis) appears to be the most efficient in terms of step economy and potentially overall yield, provided the precursor alkene can be synthesized efficiently. However, it requires specialized equipment for generating ozone.
The choice of the most appropriate route will ultimately be dictated by the specific constraints and priorities of the research laboratory. It is recommended that small-scale pilot reactions be conducted to optimize conditions for the chosen route before proceeding to a larger-scale synthesis.
References
A Comparative Analysis of the Reactivity of 4-Ethyl-5-oxooctanal and Other Keto-aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Ethyl-5-oxooctanal, a bifunctional molecule containing both an aldehyde and a ketone group, with other representative keto-aldehydes. The reactivity of such compounds is of significant interest in organic synthesis and drug development due to the differential reactivity of the two carbonyl functionalities. This guide summarizes the key factors governing their reactivity, presents comparative data based on established chemical principles, and provides detailed experimental protocols for assessing their chemical behavior.
Factors Influencing Keto-aldehyde Reactivity
The reactivity of aldehydes and ketones towards nucleophilic attack is influenced by both electronic and steric factors.[1][2]
-
Electronic Effects: Aldehydes are generally more reactive than ketones because the carbonyl carbon in an aldehyde is bonded to only one alkyl group and a hydrogen atom. In contrast, the carbonyl carbon in a ketone is bonded to two alkyl groups.[1][2] Alkyl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack.[1][2]
-
Steric Hindrance: The two bulkier alkyl groups in a ketone create more steric hindrance around the carbonyl carbon compared to the single alkyl group and smaller hydrogen atom in an aldehyde.[1] This steric hindrance makes it more difficult for a nucleophile to approach and attack the carbonyl carbon of a ketone.[1][2]
In a keto-aldehyde like this compound, the aldehyde group is expected to be significantly more reactive than the ketone group. The ethyl group at the alpha position to the ketone may also exert some influence on the reactivity of both carbonyls.
Comparative Reactivity Data
| Compound | Structure | Expected Reactivity (Aldehyde) | Expected Reactivity (Ketone) |
| This compound | CCCC(=O)C(CC)CCC=O | High | Low |
| 5-Oxohexanal | CC(=O)CCCC=O | High | Low |
| 4-Oxopentanal | CC(=O)CCC=O | High | Low |
| Pyruvaldehyde (Methylglyoxal) | CC(=O)C=O | High | Moderate |
Note: The ketone group in pyruvaldehyde is adjacent to the aldehyde, which can influence its reactivity.
Experimental Protocols for Reactivity Assessment
Several classical chemical tests can be employed to differentiate between the aldehyde and ketone functionalities and thus assess the comparative reactivity of keto-aldehydes.[3][4][5][6][7]
Tollens' Test (Silver Mirror Test)
This test is used to distinguish aldehydes from ketones.[5][6][7] Aldehydes are oxidized by Tollens' reagent, which results in the formation of a silver mirror on the surface of the reaction vessel.[5][6][7] Ketones generally do not react.[5][7]
Procedure:
-
Prepare Tollens' reagent by adding 2 drops of 5% sodium hydroxide solution to 2 mL of 5% silver nitrate solution. A precipitate of silver oxide will form.
-
Add dilute ammonia solution dropwise, with shaking, until the precipitate just dissolves.
-
Add 2-3 drops of the keto-aldehyde to the freshly prepared Tollens' reagent.
-
Warm the mixture in a water bath for a few minutes.
-
Observation: The formation of a silver mirror or a black precipitate indicates a positive test for an aldehyde.[6][7]
Fehling's Test
Fehling's solution, a deep blue complex of copper(II) ions, is another oxidizing agent used to differentiate aldehydes from ketones.[4][5] Aliphatic aldehydes reduce the Cu²⁺ ions to form a brick-red precipitate of copper(I) oxide, while ketones do not react.[4][5]
Procedure:
-
Mix 1 mL of Fehling's solution A (aqueous solution of copper(II) sulfate) and 1 mL of Fehling's solution B (a solution of potassium sodium tartrate and sodium hydroxide).
-
Add 2-3 drops of the keto-aldehyde to the mixture.
-
Heat the solution in a boiling water bath for a few minutes.
-
Observation: The formation of a red or reddish-brown precipitate indicates the presence of an aldehyde.[5]
Schiff's Test
Schiff's reagent is a fuchsin dye solution that has been decolorized by sulfur dioxide. Aldehydes restore the pink or magenta color of the dye, whereas ketones do not give a positive test.[4][6]
Procedure:
-
Add 2-3 drops of the keto-aldehyde to 2 mL of Schiff's reagent.
-
Shake the mixture well.
-
Observation: The appearance of a pink, red, or magenta color indicates a positive test for an aldehyde.[6]
Jones' Test (Chromic Acid Test)
This test utilizes a solution of chromium trioxide in sulfuric acid (Jones' reagent). Aldehydes are oxidized by this reagent, causing the color to change from orange to green or blue. Ketones are resistant to oxidation under these conditions.[3][7]
Procedure:
-
Dissolve 1-2 drops of the keto-aldehyde in 1 mL of acetone.
-
Add 1-2 drops of Jones' reagent to the solution.
-
Observation: A rapid color change from orange to green or blue within a few seconds constitutes a positive test for an aldehyde.[3][6]
Visualizing Reaction Mechanisms
The fundamental reaction that governs the reactivity of aldehydes and ketones is nucleophilic addition to the carbonyl group. The diagram below illustrates the general workflow for testing the reactivity of a keto-aldehyde and the underlying mechanism of nucleophilic attack.
Caption: Workflow for reactivity testing and the mechanism of nucleophilic addition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Determining Reactions of Aldehydes and Ketones - Owlcation [owlcation.com]
- 4. scribd.com [scribd.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. byjus.com [byjus.com]
- 7. Lab Report- Aldehydes and Ketones | by Yaseen Essack | Medium [medium.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-5-oxooctanal and Related Aliphatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of an analytical method for 4-Ethyl-5-oxooctanal. As specific validation data for this compound is not publicly available, this document presents a comparative analysis of established methods for structurally similar aliphatic aldehydes. The data and protocols herein serve as a robust template for developing and validating a method suitable for regulatory submission, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4]
Introduction to Analytical Approaches
The quantification of aliphatic aldehydes like this compound in pharmaceutical matrices typically requires a derivatization step to enhance their volatility for Gas Chromatography (GC) or to introduce a chromophore or fluorophore for Liquid Chromatography (LC) detection.[5] Common analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection.[5]
The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS, particularly after derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), offers high selectivity and sensitivity.[5] HPLC with UV detection, commonly employing 2,4-dinitrophenylhydrazine (DNPH) as the derivatizing reagent, is a widely used and robust technique.[5][6] For enhanced sensitivity in LC methods, fluorescent derivatizing agents such as dansyl hydrazine can be utilized.[7]
Comparative Performance of Analytical Methods for Aliphatic Aldehydes
The following tables summarize typical performance characteristics for the analysis of various aliphatic aldehydes using common analytical methodologies. This data, gathered from various studies, provides a benchmark for the expected performance of a validated method for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Correlation Coefficient (r²) | Reference |
| Hexanal | 0.006 nM | Not Reported | Not Reported | Not Reported | [5] |
| Heptanal | 0.005 nM | Not Reported | Not Reported | Not Reported | [5] |
| Formaldehyde | 0.2 µg/L | 0.7 µg/L | 0.5 - 20 µg/L | >0.99 | [5] |
| Acetaldehyde | 0.3 µg/L | 1.0 µg/L | 0.5 - 20 µg/L | >0.99 | [5] |
Table 2: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
| Analyte | Derivatizing Agent | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Correlation Coefficient (r²) | Reference |
| Various Aldehydes | DNPH | HPLC-UV | 0.79 - 0.80 nmol/L | Not Reported | Not Reported | Not Reported | [5] |
| Short-chain Aldehydes | DNPH | HPLC-UV | Not Reported | Not Reported | Approx. 2 orders of magnitude | >0.990 | [8] |
| Eight Aldehydes | D-cysteine | LC-MS/MS | 0.2-1.9 µg/L | 0.7-6.0 µg/L | Not Reported | Not Reported | [9] |
| Long-chain Aldehydes | Cyclohexane-1,3-dione | RP-HPLC-Fluorescence | Picomolar range | Not Reported | Not Reported | Not Reported | [10] |
Table 3: Liquid Chromatography with Pulsed Amperometric Detection (LC-PAD)
| Analyte | Limit of Detection (LOD) | Linearity Range | Correlation Coefficient (r²) | Reference |
| Acrolein | 0.2 µM | Approx. 2 orders of magnitude | >0.990 | [8] |
| Valeraldehyde | 2.5 µM | Approx. 2 orders of magnitude | >0.990 | [8] |
| Formaldehyde | Not Reported | Approx. 2 orders of magnitude | >0.990 | [8] |
| Acetaldehyde | Not Reported | Approx. 2 orders of magnitude | >0.990 | [8] |
Experimental Protocols
Below are detailed, generalized methodologies for the key analytical techniques cited. These should be optimized for the specific analysis of this compound.
Protocol 1: GC-MS Analysis with PFBHA Derivatization
This method is suitable for the trace-level quantification of aliphatic aldehydes.
1. Sample Preparation and Derivatization:
-
Accurately weigh the sample containing this compound into a headspace vial.
-
Add a suitable solvent (e.g., methanol) and an internal standard solution.
-
Introduce the PFBHA derivatizing reagent, typically dissolved in a suitable solvent.
-
The reaction is often performed using headspace solid-phase microextraction (SPME) with on-fiber derivatization for enhanced sensitivity.[5]
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow for derivatization.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 60 m x 250 µm x 0.25 µm).[11]
-
Carrier Gas: Helium.[11]
-
Oven Temperature Program: Start at a low temperature (e.g., 32°C), followed by a temperature ramp to a final temperature (e.g., 300°C) to elute the derivatized analytes.[11]
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound to enhance sensitivity and selectivity.
Protocol 2: HPLC-UV Analysis with DNPH Derivatization
This is a robust and widely used method for aldehyde quantification.
1. Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).
-
Allow the reaction to proceed at room temperature or slightly elevated temperature for a defined period to form the corresponding hydrazone derivatives.[5]
-
Quench the reaction if necessary and dilute the sample to the appropriate concentration for analysis.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV-Vis detector set to the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).
-
Injection Volume: 20 µL.
Method Validation Workflow
The validation of an analytical method for this compound should follow the ICH Q2(R1) guidelines to ensure the reliability and accuracy of the results.[1][2][3][4] The following diagram illustrates the typical workflow for method validation.
Caption: Workflow for Analytical Method Validation as per ICH Q2(R1).
This structured approach ensures that all critical parameters of the analytical method are thoroughly evaluated and documented, providing confidence in the data generated for this compound in a drug development setting.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Determination of aliphatic aldehydes by liquid chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to Determining the Isomeric Purity of 4-Ethyl-5-oxooctanal
The precise determination of isomeric purity is a cornerstone of modern drug development and chemical research. For a chiral molecule like 4-Ethyl-5-oxooctanal, which possesses a stereocenter at the C4 position, the ability to accurately quantify the ratio of its enantiomers is critical. Different enantiomers of a drug candidate can exhibit varied pharmacological, toxicological, and metabolic profiles.[1][2][3] This guide provides an objective comparison of prevalent analytical techniques for determining the isomeric purity of chiral aldehydes and ketones, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method.
Comparative Analysis of Key Techniques
The three most powerful and widely adopted techniques for determining enantiomeric excess are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. Each method offers distinct advantages and is suited to different experimental constraints and objectives.
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Auxiliaries |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[4][5] | Separation on a chiral capillary column, often after derivatization. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or shift reagent, inducing chemical shift differences.[6][7] |
| Resolution | High to Excellent | Excellent | Moderate to High |
| Sensitivity (LOD) | Low (ng to pg) | Very Low (pg to fg) | High (mg to µg) |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 15 minutes |
| Sample Prep | Minimal (dissolution) | Often requires derivatization. | Minimal (addition of reagent). |
| Destructive? | Yes (sample consumed) | Yes (sample consumed) | No (sample is recoverable) |
| Key Advantage | Broad applicability, wide range of available columns.[4][8] | Highest resolution for volatile compounds. | Rapid, non-destructive, provides structural information. |
| Key Limitation | Can be costly; method development can be time-consuming. | Limited to thermally stable and volatile compounds. | Lower sensitivity; potential for signal overlap. |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and robust method for enantiomeric separation.[2] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a wide range of compounds, including ketones and aldehydes.[4][8]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a polysaccharide-based chiral column, such as a Chiralpak® IA or Lux® Cellulose-1. These are known to be effective for carbonyl-containing compounds.
-
Mobile Phase Preparation: Prepare a mobile phase typical for normal-phase chromatography, such as a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Degas the mobile phase thoroughly.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Instrumentation Setup:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the analyte has reasonable absorbance (e.g., 210 nm for the carbonyl chromophore).
-
-
Injection and Data Acquisition: Inject 5-10 µL of the prepared sample onto the column. Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.
-
Data Analysis: Integrate the peak areas for the two separated enantiomers (Peak A and Peak B). Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_A - Area_B|) / (Area_A + Area_B) * 100
Workflow for Chiral HPLC Analysis
Method 2: Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers exceptional resolution and sensitivity. While this compound may be analyzed directly, derivatization is often employed to improve volatility and chromatographic performance. Converting the aldehyde and ketone to diastereomeric acetals using a chiral diol is a common and effective strategy.
Experimental Protocol: Chiral GC
-
Derivatization (Acetal Formation):
-
To ~1 mg of the this compound sample, add 200 µL of toluene.
-
Add a 1.5 molar excess of an enantiomerically pure chiral diol (e.g., (2R,3R)-2,3-Butanediol).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture at 60 °C for 1 hour in a sealed vial. The diol will react with the aldehyde and ketone to form diastereomeric acetals.
-
Quench the reaction with a small amount of triethylamine and dry the sample over anhydrous sodium sulfate.
-
-
Column Selection: Use a standard achiral capillary column (e.g., DB-5 or HP-5ms), as the separation is now between diastereomers, which have different physical properties.[9]
-
Sample Preparation: Dilute the resulting derivatized sample in an appropriate solvent like hexane or ethyl acetate.
-
Instrumentation Setup:
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Injection and Data Acquisition: Inject 1 µL of the prepared sample using a split or splitless injector.
-
Data Analysis: Integrate the peak areas for the resulting diastereomers. The ratio of these peak areas corresponds directly to the enantiomeric ratio of the original sample.
Workflow for Chiral GC Analysis
Method 3: NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy provides a rapid and non-destructive method for determining enantiomeric purity.[10] While enantiomers have identical NMR spectra, the addition of a chiral solvating agent (CSA) or chiral shift reagent (CSR) forms transient, diastereomeric complexes that exhibit distinct NMR signals.[3][6][7] This allows for direct quantification by integrating the resolved peaks.
Experimental Protocol: NMR with CSA
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify characteristic peaks (e.g., the aldehyde proton, protons alpha to the carbonyls).
-
Addition of Chiral Auxiliary:
-
Add a carefully weighed amount of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)) to the NMR tube. Start with a 0.5 molar equivalent relative to the analyte.
-
Gently shake the tube to ensure complete dissolution.
-
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. In the presence of the CSA, one or more proton signals of the two enantiomers should split into two distinct signals or sets of signals.
-
Optimization (if needed): If peak separation is insufficient, incrementally add more CSA (up to 2.0 equivalents) or adjust the sample temperature.
-
Data Analysis:
-
Identify a pair of well-resolved peaks corresponding to the two diastereomeric complexes.
-
Carefully integrate the areas of these two peaks. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.
-
Workflow for NMR Analysis
Conclusion and Recommendations
The choice of method for determining the isomeric purity of this compound depends on the specific requirements of the analysis.
-
For Routine, High-Throughput Analysis: Chiral HPLC is often the method of choice due to its broad applicability, reliability, and the wide availability of commercial chiral columns.
-
For Highest Sensitivity and Resolution: When dealing with trace-level impurities or complex mixtures where high resolving power is paramount, Chiral GC (with derivatization) is superior, provided the analyte is sufficiently volatile.
-
For Rapid, Non-Destructive Analysis: NMR spectroscopy with chiral auxiliaries is ideal for quick checks of enantiomeric purity, especially when sample conservation is important. It also provides valuable structural confirmation simultaneously.
For drug development professionals, a combination of methods is often employed. HPLC may be used for routine quality control, while NMR can provide rapid confirmation, and GC can be developed for high-sensitivity impurity profiling. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most effective strategy for their analytical needs.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
A Comparative Spectroscopic Analysis of 4-Ethyl-5-oxooctanal and Its Analogs
This guide provides a detailed spectroscopic comparison of 4-Ethyl-5-oxooctanal with its simpler structural analogs. The data presented is essential for researchers and professionals in drug development and chemical sciences for the structural elucidation and differentiation of these compounds.
While specific experimental spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups—an aldehyde and a ketone. This guide compares these predicted values with the experimental data of selected analogous aliphatic aldehydes and ketones: octanal, hexanal, 2-octanone, and pentan-2-one.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aldehyde H (CHO) | α-H to C=O (ketone) | α-H to C=O (aldehyde) | -CH₃ (next to C=O) | Other Alkyl H |
| This compound (Predicted) | ~9.7 | ~2.5-2.7 | ~2.4 | N/A | ~0.9-1.6 |
| Octanal | ~9.77 | N/A | ~2.41 | N/A | ~0.88-1.63 |
| Hexanal | ~9.77 | N/A | ~2.43 | N/A | ~0.90-1.64 |
| 2-Octanone | N/A | ~2.41 | N/A | ~2.13 | ~0.88-1.57 |
| Pentan-2-one | N/A | ~2.42 | N/A | ~2.14 | ~0.91-1.55 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aldehyde C (CHO) | Ketone C (C=O) | α-C to C=O (ketone) | α-C to C=O (aldehyde) | -CH₃ (next to C=O) | Other Alkyl C |
| This compound (Predicted) | ~202 | ~211 | ~42 | ~44 | N/A | ~14-35 |
| Octanal | ~202.5 | N/A | N/A | ~43.9 | N/A | ~14.0-31.7 |
| Hexanal | ~202.6 | N/A | N/A | ~43.9 | N/A | ~13.9-31.4 |
| 2-Octanone | N/A | ~209.0 | ~43.8 | N/A | ~29.8 | ~14.0-31.5 |
| Pentan-2-one | N/A | ~208.7 | ~45.7 | N/A | ~29.9 | ~13.7-17.7 |
Table 3: Infrared (IR) Spectroscopy Data (Frequencies in cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C=O Stretch (Ketone) | C-H Stretch (Aldehyde) | C-H Stretch (Alkyl) |
| This compound (Predicted) | ~1725 | ~1715 | ~2720 & ~2820 | ~2850-2960 |
| Octanal | ~1728 | N/A | ~2715 & ~2815 | ~2870-2960 |
| Hexanal | ~1730 | N/A | ~2718 & ~2819 | ~2872-2960 |
| 2-Octanone [1][2][3][4] | N/A | ~1717[4] | N/A | ~2860-2960 |
| Pentan-2-one [5][6] | N/A | ~1717 | N/A | ~2880-2970 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | [M-18]⁺ (Loss of H₂O) | [M-29]⁺ (Loss of CHO or C₂H₅) | [M-43]⁺ (Loss of C₃H₇) | McLafferty Rearrangement | α-Cleavage Fragments |
| This compound (Predicted) | 170 | 152 | 141 | 127 | 58, 112 | 45, 71, 99, 125 |
| Octanal [7][8] | 128[8] | 110 | 99 | 85 | 44 | 43, 57, 71, 85 |
| Hexanal [9] | 100[9] | 82 | 71 | 57 | 44[9] | 43, 57, 71 |
| 2-Octanone [1][10] | 128[10] | 110 | 99 | 85 | 58 | 43, 113 |
| Pentan-2-one [11][12] | 86 | 68 | 57 | 43 | 58 | 43, 71 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse angle, a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Solid: The solid sample is finely ground with KBr powder and pressed into a thin pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
-
Instrumentation: A FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio. The instrument measures the interference pattern of the infrared beam, and a Fourier transform is used to convert this into an absorbance or transmittance spectrum.
-
Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation of mixtures.
-
Ionization: The sample molecules are ionized. Common techniques include:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺). This is a "hard" ionization technique that often leads to extensive fragmentation.
-
Electrospray Ionization (ESI): A solution of the sample is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are formed. This is a "soft" ionization technique that typically results in less fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
-
Data Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern gives information about the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
References
- 1. 2-Octanone [webbook.nist.gov]
- 2. 2-Octanone [webbook.nist.gov]
- 3. 2-Octanone(111-13-7) IR Spectrum [chemicalbook.com]
- 4. ir intro [employees.csbsju.edu]
- 5. 2-Pentanone(107-87-9) IR Spectrum [chemicalbook.com]
- 6. 2-Pentanone [webbook.nist.gov]
- 7. Octanal | C8H16O | CID 454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Octanal [webbook.nist.gov]
- 9. Hexanal | C6H12O | CID 6184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Octanone | C8H16O | CID 8093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Pentanone [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
A Comparative Guide to the Biological Activity of 4-Hydroxynonenal and Other Bioactive Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-Hydroxynonenal (4-HNE), a prominent marker of lipid peroxidation and oxidative stress, with other notable bioactive aldehydes: cinnamaldehyde, formaldehyde, and glutaraldehyde. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and drug development.
Executive Summary
Bioactive aldehydes are a class of reactive molecules with diverse effects on biological systems. 4-Hydroxynonenal (4-HNE) is an α,β-unsaturated aldehyde generated during the peroxidation of ω-6 polyunsaturated fatty acids and is extensively studied for its role in cellular signaling and pathophysiology.[1] This guide compares the cytotoxic and antimicrobial activities of 4-HNE with cinnamaldehyde, a natural flavoring agent with known biological properties; formaldehyde, a widely used chemical fixative and sterilant; and glutaraldehyde, a potent disinfectant and cross-linking agent. While direct comparative studies are limited, this document compiles available data to offer a comprehensive overview.
Comparative Cytotoxicity
The cytotoxic effects of these aldehydes have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. It is important to note that IC50 values are highly dependent on the cell line, exposure time, and the specific assay used.
Table 1: Comparative Cytotoxicity (IC50) of Selected Aldehydes
| Compound | Cell Line | Exposure Time | IC50 | Reference |
| 4-Hydroxynonenal (4-HNE) | PC-12 | 2 hours | 10-50 µM | [2] |
| Chinese Hamster Fibroblasts (HA-1) | Not Specified | ~72 µM (for metabolic studies) | [3][4] | |
| Human Colon Carcinoma (HCT116) | Not Specified | 50-100 µM (inhibited DNA repair) | [5] | |
| Human Lung Carcinoma (A549) | Not Specified | 50-100 µM (inhibited DNA repair) | [5] | |
| Cinnamaldehyde | Human Hepatoma (PLC/PRF/5) | 24 hours | ~1 µM | [6] |
| Human Colon Cancer (HCT 116) | 24 hours | >20 µg/mL (~151 µM) | [7] | |
| Human Colon Cancer (HT-29) | Not Specified | ~9.12 µg/mL (~69 µM) | [7] | |
| Formaldehyde | Human Osteoblastic Cells (U2OS) | 24 hours | ~3 mM | [8] |
| Human Buccal Epithelial Cells (HBE) | Not Specified | Lower than HeLa cells | [9] | |
| Human Dental Pulp Fibroblasts (HPF) | Not Specified | Lower than HeLa cells | [9] | |
| Glutaraldehyde | Human Fibroblast (WI-38) | 4-24 hours | Concentration- and time-dependent | [10] |
Comparative Antimicrobial Activity
The antimicrobial properties of these aldehydes are critical to their various applications, from food preservation to high-level disinfection. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Aldehydes
| Compound | Microorganism(s) | MIC | Reference |
| 4-Hydroxynonenal (4-HNE) | Listeria monocytogenes | Limited bactericidal activity, but dose-dependent growth delay | [3] |
| Various bacterial species | Exhibits antimicrobial effects | [3] | |
| Cinnamaldehyde | Broad range of foodborne pathogens | Not specified | [3] |
| Glutaraldehyde | Escherichia coli ATCC 25922 | 3.75 mg/mL (for a 2% glutaraldehyde + 1% o-phenylphenol solution) | [11] |
| Staphylococcus aureus ATCC 25923 | 3.75 mg/mL (for a 2% glutaraldehyde + 1% o-phenylphenol solution) | [11] | |
| Pseudomonas aeruginosa ATCC 27853 | 3.75 mg/mL (for a 2% glutaraldehyde + 1% o-phenylphenol solution) | [11] | |
| Mycobacterium chelonae | Some isolates show tolerance to 2% glutaraldehyde | [12] |
Signaling Pathways and Mechanisms of Action
The biological effects of these aldehydes are mediated through their interaction with various cellular components and modulation of signaling pathways.
4-Hydroxynonenal (4-HNE)
4-HNE is a well-known electrophile that readily forms adducts with nucleophilic amino acid residues (cysteine, histidine, and lysine) in proteins, thereby altering their function. A key signaling pathway modulated by 4-HNE is the Keap1-Nrf2 pathway , a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to electrophiles like 4-HNE, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and detoxification genes.
Caption: Keap1-Nrf2 signaling pathway activation by 4-HNE.
Cinnamaldehyde
Cinnamaldehyde has been shown to induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway .[6] The MAPK family, including JNK, ERK, and p38, are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. Cinnamaldehyde treatment can lead to the phosphorylation and activation of these kinases, subsequently triggering downstream apoptotic events, including the modulation of Bcl-2 family proteins.[6]
Caption: Cinnamaldehyde-induced apoptosis via the MAPK pathway.
Formaldehyde
Formaldehyde's biological activity is primarily attributed to its high reactivity and ability to form cross-links with proteins and DNA.[11] This leads to genotoxicity and cytotoxicity. The cellular response to formaldehyde-induced damage involves complex DNA damage and repair pathways . Formaldehyde can induce DNA-protein cross-links (DPCs), which can stall replication and transcription. These lesions are recognized and repaired by pathways such as nucleotide excision repair (NER) and homologous recombination (HR). Unrepaired damage can lead to cell cycle arrest and apoptosis.
Caption: Formaldehyde-induced genotoxicity and cellular response.
Glutaraldehyde
The primary mechanism of glutaraldehyde's potent antimicrobial and cytotoxic activity is its ability to form extensive and stable cross-links with proteins. This non-specific cross-linking disrupts cellular structure and function, leading to rapid cell death. Due to this broad and potent mechanism, specific signaling pathway modulation is less of a primary mode of action compared to its direct and overwhelming chemical effects on cellular macromolecules.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standardized protocols for assessing cytotoxicity and antimicrobial activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test aldehyde and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Caption: General workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Bacterial Inoculum: Culture the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the test aldehyde in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no aldehyde) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the aldehyde that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
4-Hydroxynonenal, cinnamaldehyde, formaldehyde, and glutaraldehyde all exhibit significant, yet distinct, biological activities. 4-HNE plays a complex role in cellular signaling, particularly in the response to oxidative stress, while also demonstrating cytotoxicity at higher concentrations. Cinnamaldehyde shows promise as a potential therapeutic agent due to its ability to induce apoptosis in cancer cells via the MAPK pathway. Formaldehyde's potent cross-linking ability underlies its genotoxic and cytotoxic effects, making it a valuable tool in fixation but also a hazardous substance. Glutaraldehyde remains a powerful disinfectant due to its highly effective and broad-spectrum protein cross-linking activity. The choice of which aldehyde to use in a research or clinical setting will depend on the specific application, with careful consideration of their respective mechanisms of action and toxicological profiles. The provided data and protocols serve as a foundational guide for researchers in this field.
References
- 1. youtube.com [youtube.com]
- 2. Cytotoxicity and metabolism of 4-hydroxy-2-nonenal and 2-nonenal in H2O2-resistant cell lines. Do aldehydic by-products of lipid peroxidation contribute to oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and metabolism of 4-hydroxy-2-nonenal and 2-nonenal in H2O2-resistant cell lines. Do aldehydic by-products of lipid peroxidation contribute to oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. dovepress.com [dovepress.com]
- 10. Frontiers | Genotoxicity of formaldehyde: molecular basis of DNA damage and mutation [frontiersin.org]
- 11. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formaldehyde-Induced Genome Instability is Suppressed by an XPF-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In silico toxicity prediction for 4-Ethyl-5-oxooctanal
An In Silico Comparative Guide to the Toxicity Prediction of 4-Ethyl-5-oxooctanal
This guide provides a comparative overview of in silico methods for predicting the toxicity of the aldehyde-ketone, this compound. Targeted at researchers, scientists, and drug development professionals, this document outlines the methodologies for various computational toxicity prediction approaches and presents a comparative analysis of predicted toxicological endpoints. Due to the absence of publicly available experimental toxicity data for this compound, this guide focuses on the application and comparison of predictive models.
Introduction to In Silico Toxicology
In silico toxicology utilizes computational models to predict the potential toxicity of chemical substances.[1][2][3] These methods are crucial in early-stage drug discovery and chemical safety assessment for screening and prioritizing compounds, thereby reducing the reliance on animal testing and minimizing late-stage failures.[2][3] The primary approaches in in silico toxicology include Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems.[2][4]
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structure of a substance with its biological activity or toxicity.[4] These models are built from large datasets of chemicals with known toxicities and are used to predict the properties of new, untested compounds.[4]
Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of structure-toxicity relationships derived from literature and proprietary data to identify structural fragments (toxicophores) associated with specific toxicological endpoints.[5][6][7][8]
In Silico Toxicity Prediction Workflow for this compound
The prediction of toxicity for a novel compound like this compound involves a multi-step computational workflow. This process typically includes data retrieval for analogue comparison, application of various predictive models, and expert review of the generated alerts.
Comparative Analysis of Predictive Models
For the purpose of this guide, we will compare the hypothetical outputs for this compound from two leading types of in silico tools: a statistical-based QSAR platform (like the OECD QSAR Toolbox) and an expert rule-based system (like Derek Nexus).
Methodologies
OECD QSAR Toolbox: This is a free, software application that can be used to predict the toxicity of chemicals by identifying and utilizing data from similar chemicals (analogues).[9] The workflow involves:
-
Input: The chemical structure of this compound is entered.
-
Profiling: The software identifies potential mechanisms of action and structural characteristics.
-
Data Gap Filling: The tool searches for existing experimental data for the target chemical.
-
Category Definition: If no data is found, a category of structurally similar chemicals (analogues) is formed.
-
Data Gap Filling by Read-Across: The toxicity of the target chemical is predicted based on the known toxicity of the analogues.
Derek Nexus: This is a commercial, knowledge-based expert system that provides predictions for a wide range of toxicological endpoints.[5][6][7][8] The process includes:
-
Input: The structure of this compound is submitted to the software.
-
Rule Application: The software compares the structure against a proprietary knowledge base of structural alerts.
-
Alert Generation: If a structural feature is associated with a known toxicity, an alert is generated with a likelihood of the effect occurring (e.g., plausible, equivocal, certain).
-
Reporting: A detailed report is generated, including the reasoning behind the prediction and supporting references.
Predicted Toxicological Endpoints
The following table summarizes the hypothetical toxicity predictions for this compound and a structural analogue, 2-ethylhexanal, for which some experimental data exists. This comparison illustrates how different models might assess the risk associated with a novel compound.
| Toxicological Endpoint | This compound (Predicted) | 2-Ethylhexanal (Experimental/Predicted) | Prediction Platform |
| Mutagenicity (Ames test) | Negative | Negative | Derek Nexus, QSAR Toolbox |
| Carcinogenicity | Equivocal (potential for non-genotoxic carcinogenicity) | No classification | Derek Nexus |
| Skin Sensitization | Plausible | Weak sensitizer | Derek Nexus, QSAR Toolbox |
| Hepatotoxicity | Plausible (due to aldehyde moiety) | Evidence of liver effects in animal studies | Derek Nexus |
| Developmental Toxicity | Possible | Evidence of developmental effects at high doses | QSAR Toolbox |
Disclaimer: The predictions for this compound are hypothetical and for illustrative purposes only. Actual predictions would require the use of the specified software.
Signaling Pathways in Aldehyde-Induced Toxicity
Aldehydes are known to exert toxicity through various mechanisms, primarily related to their reactivity towards cellular macromolecules. A key pathway involves the induction of oxidative stress and subsequent inflammatory responses.
References
- 1. This compound | C10H18O2 | CID 12575736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 4. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
- 6. optibrium.com [optibrium.com]
- 7. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. QSAR Toolbox [qsartoolbox.org]
A Comparative Analysis of 4-Ethyl-5-oxooctanal and Commercially Available Analogs for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Ethyl-5-oxooctanal and its commercially available analogs, 4-oxononanal and 5-oxodecanal. The information presented is intended to assist researchers in selecting the appropriate compound for their studies by offering a side-by-side look at their physicochemical properties and potential biological activities. While direct experimental data for this compound is not publicly available, this guide presents hypothetical yet plausible performance data based on the known biological activities of aliphatic keto-aldehydes.
Introduction
Aliphatic keto-aldehydes are a class of organic compounds characterized by the presence of both a ketone and an aldehyde functional group. These bifunctional molecules are of significant interest in various fields of research, including drug discovery and toxicology, due to their potential to interact with biological systems. This compound, with its unique ethyl branching, presents an interesting candidate for investigation. However, its commercial availability is limited. This guide, therefore, focuses on comparing it with structurally similar and commercially accessible analogs: 4-oxononanal and 5-oxodecanal.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and its selected analogs is crucial for understanding their potential behavior in biological assays. These properties can influence factors such as solubility, cell permeability, and reactivity.
| Property | This compound | 4-Oxononanal[1][2] | 5-Oxodecanal[3][4][5] |
| Molecular Formula | C10H18O2 | C9H16O2 | C10H18O2 |
| Molecular Weight | 170.25 g/mol | 156.22 g/mol [6] | 170.25 g/mol [3] |
| Structure | CH3CH2CH2C(=O)CH(CH2CH3)CH2CH2CHO | CH3(CH2)4C(=O)CH2CH2CHO | CH3(CH2)4C(=O)(CH2)3CHO |
| Commercial Availability | Limited | Readily Available[6] | Readily Available[3][4] |
| Predicted LogP | ~2.5 | ~2.1 | ~2.5 |
Note: Some properties for this compound are predicted based on its chemical structure due to the lack of publicly available experimental data.
Hypothetical Performance Data
The following tables present hypothetical experimental data to illustrate a potential comparison of the biological activities of this compound and its analogs. This data is based on the general understanding of the cytotoxicity and anti-inflammatory potential of aliphatic aldehydes and should be confirmed by experimental studies.[7][8][9][10]
Cytotoxicity (MTT Assay)
The MTT assay measures cell viability by assessing the metabolic activity of cells. A lower IC50 value indicates higher cytotoxicity.
| Compound | IC50 (µM) in HeLa Cells (24h) |
| This compound | 75 |
| 4-Oxononanal | 120 |
| 5-Oxodecanal | 90 |
Membrane Integrity (LDH Assay)
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells. Higher LDH release indicates greater membrane damage.
| Compound (at 100 µM) | % LDH Release (Compared to Control) |
| This compound | 45% |
| 4-Oxononanal | 30% |
| 5-Oxodecanal | 40% |
Anti-inflammatory Activity (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages. A lower IC50 value indicates greater anti-inflammatory potential.
| Compound | IC50 (µM) for NO Inhibition |
| This compound | 50 |
| 4-Oxononanal | 80 |
| 5-Oxodecanal | 65 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data are provided below to enable researchers to conduct their own comparative studies.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, 4-oxononanal, 5-oxodecanal) and a vehicle control (e.g., DMSO). Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the 24-hour treatment, centrifuge the plate and collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and add Griess reagent to each well.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control and determine the IC50 values.
Potential Signaling Pathways
Aliphatic aldehydes and ketones can modulate various cellular signaling pathways, leading to their observed biological effects. The diagrams below, generated using the DOT language, illustrate key pathways potentially affected by these compounds.
Caption: Experimental workflow for comparing the biological activities of keto-aldehydes.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation.[11] Aliphatic aldehydes may modulate this pathway, potentially leading to anti-inflammatory effects by inhibiting the activation of NF-κB.
Caption: Potential inhibition of the NF-κB signaling pathway by keto-aldehydes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis.[12][13][14] Aldehydes can induce cellular stress, leading to the activation of MAPK pathways.
Caption: Keto-aldehyde-induced activation of the MAPK signaling cascade.
Apoptosis Signaling Pathway
Cytotoxic compounds can induce programmed cell death, or apoptosis.[15][16][17] The intrinsic apoptosis pathway is often initiated by cellular stress and mitochondrial dysfunction.
Caption: Induction of the intrinsic apoptosis pathway by keto-aldehydes.
Conclusion
This guide provides a framework for comparing this compound with its commercially available analogs, 4-oxononanal and 5-oxodecanal. While the biological data presented is hypothetical, it is based on the known reactivity of this class of compounds. The provided experimental protocols and pathway diagrams offer a starting point for researchers to conduct their own investigations and elucidate the specific biological effects of these intriguing molecules. The commercial availability of 4-oxononanal and 5-oxodecanal makes them practical alternatives for initial screening and comparative studies in the absence of a ready supply of this compound.
References
- 1. 4-oxononanal, 74327-29-0 [thegoodscentscompany.com]
- 2. 4-Oxononanal | C9H16O2 | CID 156288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Oxodecanal|lookchem [lookchem.com]
- 4. chemazone.com [chemazone.com]
- 5. Decanal, 5-oxo- | C10H18O2 | CID 10964949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Oxononanal | 74327-29-0 | Benchchem [benchchem.com]
- 7. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Aldehydes on Health Effects : Oriental Journal of Chemistry [orientjchem.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. MAPK signaling pathway | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Certificate of Analysis for 4-Ethyl-5-oxooctanal and Alternatives
For researchers, scientists, and drug development professionals, ensuring the quality and purity of chemical reagents is paramount. The Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the analytical tests performed on a specific batch of a compound. This guide offers a comparative overview of the typical CoA requirements for 4-Ethyl-5-oxooctanal, a bifunctional molecule, and a representative alternative, here designated as "Alternative Aldehyde-Ketone A."
Data Presentation: Comparison of Key Analytical Parameters
The following table summarizes the essential quantitative data typically found on a CoA for this compound and a comparable alternative. These parameters are crucial for assessing the suitability of the reagent for specific research applications.
| Parameter | This compound (Typical Specification) | Alternative Aldehyde-Ketone A (Typical Specification) | Analytical Method | Importance in Research |
| Purity (GC-MS) | ≥ 95% | ≥ 97% | Gas Chromatography-Mass Spectrometry | Ensures that the desired compound is the primary component, minimizing interference from impurities in experimental results.[1] |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Proton Nuclear Magnetic Resonance | Confirms the chemical structure of the compound, ensuring the correct reagent is being used.[2] |
| Identity (¹³C NMR) | Conforms to structure | Conforms to structure | Carbon-13 Nuclear Magnetic Resonance | Provides further confirmation of the carbon skeleton and functional groups of the molecule.[2] |
| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid | Visual Inspection | A simple but important initial check for degradation or gross contamination. |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.2% | Karl Fischer Titration | Water can interfere with many chemical reactions, especially those involving water-sensitive reagents. |
| Residual Solvents (Headspace GC) | ≤ 0.1% | ≤ 0.05% | Headspace Gas Chromatography | Residual solvents from the synthesis process can be toxic to cells or interfere with reactions.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols offer insight into how the purity and identity of the compounds are verified.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify the components of the sample to determine the purity of the target compound.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separating organic compounds.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as acetone or dichloromethane (approximately 1 mg/mL).[4]
-
Injection: 1 µL of the prepared sample is injected into the GC inlet.
-
GC Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 250°C) to ensure separation of all volatile components.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The detector records the mass-to-charge ratio of the fragments, allowing for identification and quantification of each component.
-
Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percent purity.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the compound by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons. The chemical shifts for aldehyde protons are typically found in the 9-10 ppm range, while protons adjacent to a ketone are usually in the 2.0-2.5 ppm range.[5]
-
¹³C NMR: The carbon-13 NMR spectrum shows the different types of carbon atoms in the molecule. Carbonyl carbons of aldehydes and ketones have characteristic chemical shifts above 190 ppm.[2]
-
Data Analysis: The obtained spectra are compared with known spectra for this compound or theoretical predictions to ensure they are consistent with the expected structure.
Visualizations: Workflows and Pathways
The following diagrams illustrate a typical quality control workflow and a potential application of this compound.
Caption: Quality Control Workflow for Chemical Reagents.
Caption: Potential Bioconjugation Application.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Ethyl-5-oxooctanal and Related Aldehydic Waste
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of 4-Ethyl-5-oxooctanal and other aldehyde-containing chemical waste. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in publicly available databases. The following procedures are based on general best practices for the disposal of aldehydes. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and, if possible, obtain the SDS for the specific compound in use.
Core Disposal Principles for Aldehydic Waste
Aldehydes, as a class of chemicals, can be hazardous and require careful management for disposal. The primary methods for rendering aldehyde waste non-hazardous are neutralization and oxidation, which convert the reactive aldehyde group into a less toxic form.
Summary of Aldehyde Disposal Methods
| Disposal Method | Reagents/Materials | Key Considerations | Efficacy |
| Neutralization | Commercial neutralizers (e.g., Neutralex®, FormaGO®), Glycine, Sodium Pyrosulfite | Follow manufacturer's instructions for commercial products. Ensure complete reaction, which may take from minutes to hours.[1][2] The final solution should be near neutral pH.[3] | Highly effective for formaldehyde and glutaraldehyde; likely effective for other aldehydes.[2] |
| Oxidation | Potassium Permanganate, Sodium Hypochlorite (Bleach) | Oxidation can be vigorous. The process may require pH adjustment and monitoring. Sodium hypochlorite is effective for formaldehyde but may produce chlorinated byproducts with other aldehydes.[4] | Effective in converting aldehydes to less toxic carboxylic acids.[4] |
| Hazardous Waste Collection | Designated chemical waste containers | If in-lab treatment is not feasible or permitted, treat as hazardous waste. Ensure proper labeling and segregation from other waste streams. | N/A |
Experimental Protocols for Aldehyde Waste Treatment
1. Neutralization using Glycine:
-
Transfer the this compound waste to a designated, properly labeled chemical waste container.
-
For every gallon of aldehyde solution, add approximately 100 grams of glycine powder.[5]
-
Gently agitate the solution to dissolve the glycine.
-
Allow the mixture to stand for at least 5-10 minutes to ensure complete neutralization.[5]
-
Check the pH of the solution to ensure it is within the acceptable range for drain disposal as per local regulations (typically between 6 and 9).
-
Once neutralization is confirmed, the solution may be eligible for drain disposal with copious amounts of running water, pending approval from your local water authority.[5]
2. Oxidation using Potassium Permanganate:
-
In a fume hood, dilute the aldehyde waste with water.
-
Slowly add a solution of potassium permanganate while stirring. The purple color of the permanganate will disappear as it reacts with the aldehyde.
-
Continue adding permanganate solution until a faint, persistent pink or purple color remains, indicating the oxidation is complete.
-
Acidify the solution with dilute sulfuric acid.
-
Add sodium bisulfite to reduce any excess manganese dioxide (a brown precipitate) until the solution is colorless.[4]
-
Neutralize the final solution with a suitable base (e.g., sodium hydroxide) before drain disposal, in accordance with local regulations.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Neutralizing the Aldehydes | SynapseWeb [synapseweb.clm.utexas.edu]
- 2. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 4. epfl.ch [epfl.ch]
- 5. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
Essential Safety and Operational Guidance for Handling 4-Ethyl-5-oxooctanal
Immediate Safety and Personal Protective Equipment (PPE)
When handling 4-Ethyl-5-oxooctanal, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Protects against splashes and vapors which can cause eye irritation or damage.[1] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Latex gloves are not recommended as some chemicals can readily pass through them.[1][2] |
| Body Protection | Flame-resistant lab coat, chemical-resistant apron, and full-length pants | Protects skin from splashes and contamination.[1][3] |
| Foot Protection | Closed-toe shoes made of a non-porous material | Prevents exposure from spills.[1][4] |
| Respiratory Protection | Use in a certified chemical fume hood. If not feasible, a respirator may be required. | Minimizes inhalation of potentially harmful vapors.[3][4][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Before handling the chemical, put on all required PPE as detailed in the table above.
-
Inspect all PPE for any signs of damage before use.[1]
-
-
Chemical Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage of Waste :
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal :
-
Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
